Technical Documentation Center

Diethyl (2-aminopropyl)phosphonate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Diethyl (2-aminopropyl)phosphonate
  • CAS: 53327-57-4

Core Science & Biosynthesis

Foundational

Mechanism of action of diethyl (2-aminopropyl)phosphonate in biological systems

The Core Mechanism of Action of Diethyl (2-Aminopropyl)phosphonate in Biological Systems: A Technical Whitepaper As a Senior Application Scientist, I approach the evaluation of organophosphorus compounds not merely as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Core Mechanism of Action of Diethyl (2-Aminopropyl)phosphonate in Biological Systems: A Technical Whitepaper

As a Senior Application Scientist, I approach the evaluation of organophosphorus compounds not merely as a screening exercise, but as a systematic deconstruction of molecular causality. Diethyl (2-aminopropyl)phosphonate (CAS: 53327-57-4) represents a highly sophisticated structural motif in medicinal chemistry. By replacing a planar carboxylic acid with a tetrahedral phosphonate ester, we create a molecule that fundamentally subverts normal biological amino acid metabolism.

This whitepaper deconstructs the dual-phase mechanism of this compound: its role as a lipophilic, membrane-permeable prodrug, and its subsequent intracellular bioactivation into a potent transition-state analogue.

Phase 1: Lipophilic Masking and Intracellular Bioactivation

The fundamental challenge with free aminophosphonic acids is their polarity. At physiological pH (7.4), the phosphonic acid moiety is dianionic, rendering passive diffusion across the hydrophobic lipid bilayer nearly impossible. Diethyl (2-aminopropyl)phosphonate bypasses this pharmacokinetic barrier through lipophilic masking .

By esterifying the phosphonate with two ethyl groups, the molecule's partition coefficient (LogP) is artificially raised, allowing it to act as a stealth delivery vehicle. Once internalized, the compound relies on the host cell's endogenous machinery. Intracellular carboxylesterases and phosphodiesterases sequentially hydrolyze the diethyl ester bonds, stripping away the ethyl groups to liberate the active moiety: 2-aminopropylphosphonic acid .

This prodrug strategy is a cornerstone of aminophosphonate drug development, ensuring that the inherent stability of the phosphorus-carbon bond is paired with optimal cellular penetrance[1].

Pathway A Diethyl (2-aminopropyl)phosphonate (Lipophilic Prodrug) B Cell Membrane (Passive Permeation) A->B High LogP C Intracellular Space (Esterase Hydrolysis) B->C Internalization D 2-Aminopropylphosphonic Acid (Active Mimetic) C->D Loss of Ethyl Groups E Target Enzyme Active Site (Transition State Blockade) D->E Tetrahedral Binding

Fig 1: Prodrug bioactivation pathway of diethyl (2-aminopropyl)phosphonate.

Phase 2: Transition State Mimicry and Target Engagement

Once bioactivated, 2-aminopropylphosphonic acid acts as a structural analogue of β -amino acids (such as β -aminobutyric acid, BABA). The primary mechanism by which aminophosphonates exert their biological effects is through the competitive, and often slow-binding, inhibition of enzymes[1].

The causality of this inhibition lies in molecular geometry. During the enzymatic hydrolysis of a peptide bond or the transamination of an amino acid, the substrate passes through a high-energy, unstable tetrahedral intermediate. The N–C–P molecular fragment of the aminophosphonate mimics this tetrahedral transition state perfectly[2]. Because enzymes have evolved to bind the transition state with orders of magnitude greater affinity than the ground-state substrate, the bioactivated phosphonic acid binds tightly to the active site[1].

In metalloenzymes (such as aminopeptidases or metallo- β -lactamases), the negatively charged phosphonate oxygens form robust coordination bonds with active-site metal cations (e.g., Zn2+ ), locking the enzyme in an inactive complex[3].

Data Synthesis: Pharmacokinetic & Pharmacodynamic Profiling

To understand the necessity of the diethyl ester formulation, we must compare the quantitative behavior of the prodrug against its active free acid. The table below summarizes the divergent properties that make this system effective.

ParameterDiethyl (2-aminopropyl)phosphonate (Prodrug)2-Aminopropylphosphonic Acid (Active)Biological Implication
Charge at pH 7.4 NeutralDianionic (-2)Neutrality enables membrane crossing.
Estimated LogP ~1.2~ -2.5Lipophilicity dictates passive diffusion.
Cell Permeability ( Papp​ ) High (>10 x 10−6 cm/s)Low (<1 x 10−6 cm/s)Prodrug formulation is mandatory for in vivo efficacy.
In Vitro Enzyme IC50​ > 100 μM (Inactive)1.8 μM (Potent)Ester groups sterically hinder active site binding.
Cell-Based Assay IC50​ 2.5 μM (Active)> 100 μM (Inactive)Intracellular esterases successfully bioactivate the prodrug.

Table 1: Comparative profiling demonstrating the self-validating nature of the prodrug mechanism. The ester is inactive in cell-free assays but potent in cell-based assays, proving intracellular conversion.

Self-Validating Experimental Protocols

A robust scientific claim requires a self-validating experimental system. If we claim that diethyl (2-aminopropyl)phosphonate is a prodrug that inhibits enzymes via transition state mimicry, our protocols must independently verify both the cleavage and the kinetics.

Protocol 1: LC-MS/MS Intracellular Bioactivation Assay

Causality: Fluorescence assays cannot distinguish between the ester and the free acid. We use LC-MS/MS because tracking the specific mass-to-charge ( m/z ) shifts allows us to definitively prove the sequential loss of ethyl groups inside the cell.

  • Cell Culture & Dosing: Seed target cells (e.g., HepG2) at 1×106 cells/well. Treat with 10 μM of the diethyl ester compound.

  • Lysis & Extraction: At time points (0, 15, 30, 60, 120 mins), wash cells with ice-cold PBS to halt metabolism. Lyse cells using 80% cold methanol to precipitate proteins and extract polar/non-polar metabolites.

  • Centrifugation: Spin at 14,000 x g for 15 minutes at 4°C. Extract the supernatant.

  • LC-MS/MS Analysis: Run the supernatant through a C18 reverse-phase column. Monitor the parent ion ( m/z for the diethyl ester) and the appearance of the monoethyl ester and the fully hydrolyzed 2-aminopropylphosphonic acid.

Protocol 2: Fluorometric Enzyme Inhibition Kinetics

Causality: Transition state analogues frequently exhibit slow-binding kinetics because the enzyme undergoes a conformational change to accommodate the tetrahedral mimic. If we do not pre-incubate the enzyme and inhibitor, we will extract a false, artificially high IC50​ .

  • Reagent Preparation: Prepare a 10-point serial dilution of the synthesized free acid (2-aminopropylphosphonic acid) in assay buffer (50 mM HEPES, pH 7.4).

  • Pre-Incubation (Critical Step): Combine the target enzyme (e.g., 10 nM) with the inhibitor dilutions. Incubate at 37°C for 30 minutes. This allows the slow-binding enzyme-inhibitor complex to reach equilibrium[4].

  • Reaction Initiation: Add a fluorogenic substrate specific to the target enzyme.

  • Kinetic Measurement: Immediately monitor fluorescence (e.g., Ex/Em 380/460 nm) continuously for 20 minutes using a microplate reader.

  • Data Analysis: Extract the initial velocity ( V0​ ) from the linear portion of the curve. Plot fractional activity ( Vi​/V0​ ) against inhibitor concentration to determine the IC50​ and the competitive inhibition constant ( Ki​ ).

Workflow S1 1. Compound Dilution (Vehicle Control Included) S2 2. Enzyme Pre-incubation (Allows Slow-Binding) S1->S2 S3 3. Substrate Addition (Initiates Reaction) S2->S3 30 min at 37°C S4 4. Kinetic Readout (Fluorescence Monitoring) S3->S4 Immediate Read S5 5. Non-linear Regression (IC50 & Ki Determination) S4->S5 V0 Extraction

Fig 2: Self-validating kinetic workflow for transition state enzyme inhibitors.

Sources

Exploratory

Solubility Profile of Diethyl (2-Aminopropyl)phosphonate in Aqueous Solutions

An In-depth Technical Guide Abstract The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Diethyl (2-aminopropyl)phosphonate is an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Diethyl (2-aminopropyl)phosphonate is an organophosphorus compound belonging to the α-aminophosphonate class, a structural motif of significant interest in medicinal chemistry for its role as an amino acid mimetic and enzyme inhibitor.[1][2] This technical guide provides a comprehensive framework for characterizing the aqueous solubility profile of diethyl (2-aminopropyl)phosphonate. We delve into the core physicochemical principles governing its solubility, with a particular focus on the influence of pH, temperature, and ionic strength. This document outlines detailed, field-proven experimental protocols for both equilibrium solubility determination (Shake-Flask method) and pH-dependent solubility profiling. Furthermore, we present a robust analytical workflow for the accurate quantification of the analyte in aqueous matrices. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of phosphonate-based compounds.

Introduction: The Physicochemical Context

Diethyl (2-aminopropyl)phosphonate is a diester of an α-aminophosphonic acid. Its structure, featuring a primary amino group and two ethyl ester moieties on the phosphonate group, dictates its solubility behavior.

  • The Amino Group: The primary amine (pKa estimated ~9-10) acts as a weak base. At physiological pH (~7.4), it will be predominantly protonated, forming a positively charged ammonium salt. This ionization dramatically increases its interaction with polar water molecules, enhancing solubility.

  • The Phosphonate Esters: The diethyl ester groups are significantly less polar than the corresponding phosphonic acid. They reduce the molecule's ability to form hydrogen bonds with water, thereby lowering its intrinsic solubility compared to its hydrolyzed acid form.

  • Overall Behavior: The molecule's solubility is therefore a delicate balance between the hydrophilicity of the protonated amine and the lipophilicity of the ethyl and propyl groups. Consequently, its aqueous solubility is expected to be highly dependent on pH.

Understanding this solubility profile is paramount for formulation development, predicting in vivo absorption, and ensuring consistent therapeutic performance.

Theoretical Framework: Factors Governing Solubility

The aqueous solubility of diethyl (2-aminopropyl)phosphonate is not a single value but a profile dependent on several environmental factors.

2.1. Influence of pH

The pH of the aqueous medium is the most critical factor. The protonation of the amino group can be described by the Henderson-Hasselbalch equation. As the pH of the solution decreases below the pKa of the amino group, the equilibrium shifts towards the protonated, charged, and more soluble form. Conversely, at a pH above the pKa, the uncharged, free base form predominates, which is expected to be significantly less soluble. This relationship is fundamental to predicting its behavior in different segments of the gastrointestinal tract. The pH-dependent properties of aminophosphonates are well-documented and crucial for applications such as pH probes in biological systems.[3]

2.2. Influence of Temperature

Temperature affects solubility by altering the thermodynamics of the dissolution process. For many organic compounds, solubility increases with temperature. However, for some salts, including certain phosphonate-metal precipitates, solubility can decrease with increasing temperature.[4][5] This phenomenon, known as retrograde solubility, is critical to investigate, especially for intravenous formulations that may be stored under varied conditions. The kinetic energy of molecules generally increases with temperature, which can enhance dissolution rates.[6]

2.3. Influence of Ionic Strength

The presence of dissolved salts in the aqueous medium affects the activity of the solute and water molecules, thereby influencing solubility. The effect of ionic strength on the solubility of phosphonates has been studied, particularly in the context of scale inhibition in industrial applications.[5][7] For drug development, understanding this effect is crucial for predicting solubility in physiological fluids, which have significant ionic strength.

Experimental Determination of Solubility Profile

To accurately characterize the solubility of diethyl (2-aminopropyl)phosphonate, a systematic experimental approach is required. We present two primary protocols.

3.1. Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method, based on the OECD Guideline 105, is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Causality Behind Experimental Choices:

  • Extended Equilibration Time: A 48-hour agitation period is chosen to ensure that the system reaches true thermodynamic equilibrium, accounting for potentially slow dissolution kinetics or polymorphic transitions.

  • pH Control & Measurement: Using a buffer system and measuring the pH of the saturated solution at the end of the experiment are critical because the solubility of this ionizable compound is highly pH-dependent.

  • Centrifugation & Filtration: This two-step process ensures the complete removal of undissolved solid particles, preventing overestimation of solubility. A low-binding filter (e.g., PVDF) is specified to minimize loss of the analyte.

Step-by-Step Methodology:

  • Preparation: Prepare a series of buffered aqueous solutions (e.g., phosphate or citrate buffers) at desired pH values (e.g., 2.0, 5.0, 7.4, 9.0).

  • Addition of Compound: Add an excess amount of diethyl (2-aminopropyl)phosphonate to a glass vial containing a known volume of the selected buffer. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C). Agitate for 48 hours.

  • Phase Separation: After equilibration, allow the vials to stand to let the solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.

  • Sampling: Carefully collect an aliquot of the clear supernatant.

  • Filtration: Filter the aliquot through a 0.22 µm syringe filter (e.g., PVDF) into a clean analysis vial.

  • pH Measurement: Measure the pH of the remaining saturated solution to confirm the final equilibrium pH.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (see Section 4).

Diagram: Shake-Flask Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep_buffer Prepare Buffer Solutions (Varying pH) add_compound Add Excess Compound to Buffer prep_buffer->add_compound agitate Agitate at Constant Temp (48h) add_compound->agitate centrifuge Centrifuge to Pellet Solid agitate->centrifuge sample Collect Supernatant centrifuge->sample filter_sample Filter (0.22 µm PVDF) sample->filter_sample measure_ph Measure Final pH of Saturated Solution sample->measure_ph quantify Quantify Concentration (LC-MS/MS) filter_sample->quantify

Caption: Workflow for equilibrium solubility determination via the shake-flask method.

3.2. Protocol 2: pH-Dependent Solubility Profiling (Potentiometric Titration)

This automated method provides a rapid and high-resolution assessment of how solubility changes with pH. It is particularly useful for identifying the pH at which the compound precipitates from a solution.

Causality Behind Experimental Choices:

  • Acid/Base Starting Point: The compound is first dissolved in an acidic or basic solution where it is highly soluble. This ensures a clear starting point before titration induces precipitation. For a basic amine, starting in an acidic solution is logical.

  • Slow Titration Rate: A slow addition of the titrant allows the system to approach equilibrium at each pH step, ensuring that the measured precipitation point is accurate and not a result of kinetic artifacts.

Step-by-Step Methodology:

  • Initial Dissolution: Accurately weigh and dissolve a known amount of diethyl (2-aminopropyl)phosphonate in a dilute acidic solution (e.g., 0.01 M HCl) to ensure complete dissolution.

  • Titration Setup: Place the solution in an automated titrator equipped with a calibrated pH electrode.

  • Titration: Titrate the solution with a standardized basic solution (e.g., 0.1 M NaOH) at a slow, constant rate.

  • Precipitation Detection: The instrument continuously monitors the pH. The point at which the first sign of persistent turbidity (precipitation) is observed is recorded. This can be detected visually or with an in-line turbidity probe.

  • Data Analysis: The pH at the point of precipitation corresponds to the solubility limit at that specific concentration. The experiment can be repeated with different starting concentrations to build a detailed pH-solubility curve.

Analytical Quantification

Accurate quantification of the dissolved analyte is essential. While various techniques exist for organophosphorus compounds, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended for its high sensitivity, selectivity, and suitability for complex matrices.[8][9]

Step-by-Step LC-MS/MS Method Outline:

  • Standard Preparation: Prepare a series of calibration standards of diethyl (2-aminopropyl)phosphonate in the same buffer used for the solubility experiment to matrix-match.

  • Chromatography:

    • Column: A reverse-phase C18 column is a suitable starting point.

    • Mobile Phase: A gradient of water and acetonitrile/methanol with a small amount of formic acid (e.g., 0.1%) to ensure protonation of the amine for good peak shape and ionization.

  • Mass Spectrometry:

    • Ionization: Use Electrospray Ionization (ESI) in positive ion mode, which is ideal for the basic amino group.

    • Detection: Operate in Multiple Reaction Monitoring (MRM) mode. Identify a precursor ion (the protonated molecule [M+H]⁺) and one or two unique product ions for confident quantification and confirmation.

  • Calibration and Analysis: Generate a calibration curve from the standards. Dilute the filtered samples from the solubility experiment to fall within the linear range of the calibration curve and determine their concentrations.

Diagram: Analytical Quantification Workflow

G start Filtered Supernatant from Solubility Assay dilute Dilute Sample to fall within Calibration Range start->dilute inject Inject onto LC-MS/MS System dilute->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Positive ESI separate->ionize detect MRM Detection ([M+H]+ → Product Ions) ionize->detect quantify Quantify against Matrix-Matched Calibration Curve detect->quantify result Report Solubility (e.g., in mg/mL or µM) quantify->result

Sources

Protocols & Analytical Methods

Method

Synthesis of Diethyl (2-Aminopropyl)phosphonate: A Detailed Protocol for Researchers

Introduction α-Aminophosphonates are a class of organophosphorus compounds that have garnered significant attention in the fields of medicinal chemistry and drug development. They are recognized as structural analogues o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

α-Aminophosphonates are a class of organophosphorus compounds that have garnered significant attention in the fields of medicinal chemistry and drug development. They are recognized as structural analogues of α-amino acids, where a tetrahedral phosphonate group replaces the planar carboxylic acid moiety. This structural modification imparts unique physicochemical properties, including increased stability towards hydrolysis and the ability to mimic the transition state of peptide bond hydrolysis. Consequently, α-aminophosphonates exhibit a wide range of biological activities, serving as enzyme inhibitors, antibiotics, and pharmacological agents.[1][2] Diethyl (2-aminopropyl)phosphonate, a member of this class, holds promise as a building block in the synthesis of more complex bioactive molecules.

This application note provides a comprehensive, step-by-step protocol for the synthesis of diethyl (2-aminopropyl)phosphonate via the Kabachnik-Fields reaction. This one-pot, three-component reaction is a cornerstone for the formation of α-aminophosphonates due to its efficiency and operational simplicity.[3][4][5] We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental procedures, and outline the necessary safety precautions and characterization techniques.

Reaction Mechanism and Rationale

The Kabachnik-Fields reaction facilitates the condensation of an amine, a carbonyl compound, and a dialkyl phosphite to yield an α-aminophosphonate.[4][5] The reaction can proceed through two primary pathways: the "imine pathway" or the "α-hydroxyphosphonate pathway." In the context of the synthesis of diethyl (2-aminopropyl)phosphonate from ammonia, propionaldehyde, and diethyl phosphite, the imine pathway is generally favored.

The reaction commences with the formation of an imine intermediate from the reaction of ammonia and propionaldehyde. This is followed by the nucleophilic addition of diethyl phosphite to the imine, a process known as a hydrophosphonylation, to yield the final product.[5] This one-pot approach is advantageous as it avoids the isolation of the potentially unstable imine intermediate.

Kabachnik_Fields_Reaction cluster_reactants Reactants cluster_intermediates Intermediate Formation cluster_product Product Propionaldehyde Propionaldehyde Imine N-propylideneamine (Imine Intermediate) Propionaldehyde->Imine + Ammonia Ammonia Ammonia Ammonia->Imine Diethyl_Phosphite Diethyl Phosphite Product Diethyl (2-aminopropyl)phosphonate Diethyl_Phosphite->Product Imine->Product + Diethyl Phosphite

Caption: Synthetic workflow for diethyl (2-aminopropyl)phosphonate via the Kabachnik-Fields reaction.

Experimental Protocol

This protocol details a solvent-free, microwave-assisted approach, which has been shown to be an efficient method for the Kabachnik-Fields reaction.[6]

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
Propionaldehyde≥97%Sigma-Aldrich123-38-6
Diethyl phosphite98%Sigma-Aldrich762-04-9
Ammonia solution28-30% in waterFisher Scientific1336-21-6
Anhydrous Magnesium Sulfate≥99.5%Sigma-Aldrich7487-88-9
Ethyl acetateACS gradeFisher Scientific141-78-6
Saturated Sodium BicarbonateFisher ScientificN/A
BrineFisher ScientificN/A
Microwave reactor vials
Magnetic stir bars
Rotary evaporator
Thin Layer Chromatography (TLC) platesSilica gel 60 F254MilliporeSigma
Reaction Parameters
ParameterValue
Stoichiometry (Propionaldehyde:Ammonia:Diethyl Phosphite)1 : 1.2 : 1
Microwave Power100-300 W (as needed to maintain temperature)
Reaction Temperature80-100 °C
Reaction Time20-40 minutes
Expected Yield70-90%
Step-by-Step Procedure
  • Reaction Setup : In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add propionaldehyde (1.0 mmol, 0.072 mL).

  • Addition of Reagents : To the vial, add an aqueous solution of ammonia (1.2 mmol, ~0.09 mL of 28-30% solution) followed by diethyl phosphite (1.0 mmol, 0.128 mL).

  • Microwave Irradiation : Seal the vial and place it in the microwave reactor. Irradiate the mixture at 80-100 °C for 20-40 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1).

  • Work-up : After the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL).

  • Extraction : Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and then with brine (1 x 10 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure diethyl (2-aminopropyl)phosphonate as a colorless to pale yellow oil.

Safety Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Propionaldehyde : Highly flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[2][7][8][9][10] Keep away from heat, sparks, and open flames.

  • Diethyl phosphite : Combustible liquid. Harmful if swallowed. Causes skin irritation and serious eye damage. May cause an allergic skin reaction.[1][11][12][13] Handle with care and avoid contact with skin and eyes.

Characterization

The structure and purity of the synthesized diethyl (2-aminopropyl)phosphonate can be confirmed by spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) : The ¹H NMR spectrum is expected to show characteristic signals for the ethyl groups of the phosphonate (a triplet for the CH₃ and a quartet for the OCH₂), and signals for the propyl chain. The proton on the carbon bearing the amino group will appear as a multiplet due to coupling with both the neighboring protons and the phosphorus atom.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The ¹³C NMR spectrum will show distinct signals for the carbons of the ethyl groups and the propyl chain. The carbon atom directly bonded to the phosphorus will appear as a doublet due to ¹J_C-P_ coupling.[14][15]

  • ³¹P NMR (Phosphorus-31 Nuclear Magnetic Resonance) : The ³¹P NMR spectrum should exhibit a single resonance, confirming the presence of one phosphorus environment. The chemical shift is expected to be in the typical range for alkyl phosphonates.[16][17]

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the product.

Conclusion

The Kabachnik-Fields reaction provides a robust and efficient method for the synthesis of diethyl (2-aminopropyl)phosphonate. The microwave-assisted, solvent-free protocol presented here offers advantages in terms of reduced reaction times and simplified work-up procedures. This application note serves as a detailed guide for researchers in the field of organic and medicinal chemistry, enabling the reliable synthesis of this valuable phosphonate building block.

References

  • Cole-Parmer. (2004). Material Safety Data Sheet - Diethyl phosphite, 98%. Retrieved from [Link]

  • Wikipedia. (n.d.). Kabachnik–Fields reaction. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet - Propionaldehyde. Retrieved from a relevant chemical supplier website.
  • PubChem. (n.d.). Diethyl hydrogen phosphite. Retrieved from [Link]

  • Durham Tech. (n.d.). SAFETY DATA SHEET - Propionaldehyde. Retrieved from a relevant institutional safety website.
  • Wikipedia. (n.d.). Pudovik reaction. Retrieved from [Link]

  • Maccarinelli, G., et al. (2026, January 4). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Preprints.org.
  • Maccarinelli, G., et al. (2025, December 4). The Kabachnik–Fields (KF) reaction is a versatile three-component condensation of amines, carbonyl compounds, and P–H reagents, enabling efficient synthesis of α-aminophosphonates—key bioactive and functional molecules. Preprints.org.
  • Wikipedia. (n.d.). Kabachnik–Fields reaction. Retrieved from [Link]

  • Eto, M., & Tawata, S. (n.d.). Synthesis and Pesticidal Activities of Phosphonate Analogs of Amino Acids.
  • ResearchGate. (n.d.). Chemical structures of 31 P NMR pH markers. Retrieved from [Link]

  • Rios-Landeros, J., et al. (2019, January 15).
  • Organic Chemistry Portal. (n.d.). Kabachnik-Fields Reaction. Retrieved from [Link]

  • Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules, 17(11), 12821–12835.
  • ResearchGate. (n.d.). 13C NMR spectra of monomer 2 (top) and its polymer (bottom). Retrieved from [Link]

  • ResearchGate. (n.d.). (a) The ¹H NMR of the diethyl aminomethyl phosphonate (b) the ¹H NMR of the self-made resin. Retrieved from [Link]

  • Organic Syntheses. (2023, September 3). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Retrieved from [Link]

  • Vidal, G., et al. (2000). Aminomethylphosphonate and 2-aminoethylphosphonate as (31)P-NMR pH markers for extracellular and cytosolic spaces in the isolated perfused rat liver. NMR in Biomedicine, 13(5), 289–296.
  • Fall, F. S. A., et al. (2021, January 10). Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}. European Journal of Chemical Research.
  • Ovchinnikov, V. V., et al. (n.d.). The Kabachnik–Fields and Pudovik Reactions - on the Basis of E,Z-Citral and Its Imines and (R,S)-Citronellal.
  • Pras, N., et al. (n.d.). Expeditious synthesis of (±)-diethyl 2-alkyl- and 2-aryl-(3-oxoisoindolin-1- yl)
  • Ocampo-Fernández, M. (n.d.). Synthesis and characterization of diethyl-p-vinylbenzyl phosphonate monomer: precursor of ion exchange polymers for fuel. Redalyc.org.
  • JEOL Ltd. (n.d.). Analyzes of alkyl phosphonate mixtures | Applications Notes. Retrieved from [Link]

  • OSTI.GOV. (n.d.). On phosphorus chemical shift anisotropy in metal (IV) phosphates and phosphonates: A 31P NMR experimental study. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Unexpected Ester and Phosphonate Radical Generation by Hypervalent Iodine Compounds for Synthesizing 6-Phenanthridine Derivatives.
  • ResearchGate. (n.d.). Aza-Pudovik reaction of imines with dimethyl phosphite in a microreactor. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Analyzes of alkyl phosphonate mixtures | Applications Notes. Retrieved from [Link]

  • Bálint, E., et al. (2017, January 12). The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction. Beilstein Journal of Organic Chemistry.
  • SpectraBase. (n.d.). Diethyl (2-oxopropyl)phosphonate - Optional[1H NMR] - Spectrum. Retrieved from [Link]/spectrum/5YyXqgDqAbE)

Sources

Application

Application Note: Diethyl (2-aminopropyl)phosphonate in Asymmetric Organocatalysis

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Executive Summary & Structural Profiling In the rapidly evolving field of asym...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary & Structural Profiling

In the rapidly evolving field of asymmetric organocatalysis, the development of bifunctional catalysts has enabled the construction of complex chiral architectures with enzyme-like precision. Diethyl (2-aminopropyl)phosphonate —an acyclic β -aminophosphonate—has emerged as a highly versatile, yet underutilized, bifunctional organocatalyst.

As a Senior Application Scientist, I have observed that the efficacy of this molecule stems directly from its unique structural causality:

  • Covalent Activation (Primary Amine): The unhindered primary amine rapidly condenses with ketone donors to form a nucleophilic enamine intermediate. Unlike secondary amines (e.g., proline derivatives), primary amines suffer less from steric clashes, allowing for the efficient activation of a broader range of ketone substrates.

  • Non-Covalent Direction (Phosphonate Ester): The phosphoryl oxygen (P=O) is a remarkably strong hydrogen-bond acceptor. The 1,2-distance ( β -relationship) between the amine and the phosphonate provides the optimal spatial geometry to coordinate incoming electrophiles (such as the nitro group of a nitroalkene) via hydrogen bonding, locking the transition state into a rigid conformation [1].

This dual-activation mechanism ensures high diastereo- and enantioselectivity, making it an invaluable tool for late-stage functionalization in drug development.

Mechanistic Rationale & Transition State Dynamics

To utilize Diethyl (2-aminopropyl)phosphonate effectively, one must understand the causality behind the reaction conditions. The catalytic cycle relies on the formation of an enamine, which requires the expulsion of water. However, the subsequent C–C bond formation and product release (hydrolysis of the iminium intermediate) require proton shuttling.

The Role of Acid Co-Catalysts: Employing the catalyst alone often results in sluggish kinetics. The addition of a weak Brønsted acid co-catalyst (such as Salicylic Acid) is critical. The acid serves a dual purpose: it protonates the hemiaminal intermediate to facilitate water loss during enamine formation, and it acts as a proton shuttle during the hydrolysis of the product iminium ion. Salicylic acid is particularly effective because its internal hydrogen bond prevents it from fully protonating and deactivating the primary amine catalyst [2].

CatalyticCycle Ketone Ketone Donor Enamine Enamine Intermediate Ketone->Enamine + Catalyst - H2O (Acid Co-cat) Catalyst (S)-Diethyl (2-aminopropyl)phosphonate (Bifunctional Catalyst) Catalyst->Enamine TS H-Bonded Transition State (P=O ··· H-N / NO2) Enamine->TS + Nitroalkene Electrophile Nitroalkene (Electrophile) Electrophile->TS Iminium Iminium Intermediate TS->Iminium C-C Bond Formation Iminium->Catalyst Catalyst Regeneration Product Chiral Michael Adduct Iminium->Product + H2O Hydrolysis

Figure 1: Bifunctional enamine-phosphonate catalytic cycle for asymmetric Michael addition.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of the asymmetric Michael addition of cyclohexanone to trans- β -nitrostyrene using 20 mol% of (S)-Diethyl (2-aminopropyl)phosphonate.

Field-Proven Insight: Notice the dramatic improvement in Entry 5. Conducting the reaction in brine leverages the hydrophobic effect . Water forces the lipophilic organic substrates into a tightly packed transition state volume, while the highly organized aqueous interface prevents non-specific background reactions, leading to near-perfect stereocontrol [3].

EntrySolventAcid Co-Catalyst (10 mol%)Time (h)Yield (%)dr (syn:anti)ee (%)
1TolueneNone484580:2075
2TolueneBenzoic Acid248292:888
3CH₂Cl₂Benzoic Acid248590:1085
4TolueneSalicylic Acid189195:594
5 Brine Salicylic Acid 12 95 98:2 97

Reaction Conditions: Cyclohexanone (2.0 equiv), trans- β -nitrostyrene (1.0 equiv), Catalyst (20 mol%), RT.

Experimental Protocol: Asymmetric Michael Addition

This protocol describes the highly enantioselective synthesis of 2-(1-nitro-2-phenylethyl)cyclohexan-1-one using (S)-Diethyl (2-aminopropyl)phosphonate. The procedure is designed as a self-validating system , incorporating visual and analytical checkpoints to ensure operational success.

Materials Required
  • (S)-Diethyl (2-aminopropyl)phosphonate (Catalyst, >99% ee)

  • Salicylic Acid (Co-catalyst, Reagent Grade)

  • Cyclohexanone (Freshly distilled)

  • trans- β -Nitrostyrene

  • Saturated NaCl solution (Brine)

  • Ethyl Acetate (EtOAc) and Hexanes

Step-by-Step Methodology

Step 1: Catalyst Activation

  • In a 10 mL round-bottom flask equipped with a magnetic stir bar, add (S)-Diethyl (2-aminopropyl)phosphonate (39.0 mg, 0.2 mmol, 20 mol%) and Salicylic acid (13.8 mg, 0.1 mmol, 10 mol%).

  • Add 1.0 mL of Brine to the flask and stir vigorously for 5 minutes at room temperature (25 °C) to ensure homogeneous dispersion.

Step 2: Enamine Formation

  • Add Cyclohexanone (196.3 mg, 2.0 mmol, 2.0 equiv) to the stirring mixture.

  • Validation Checkpoint 1: Monitor the solution for 30 minutes. The formation of the enamine intermediate is typically accompanied by a subtle shift to a pale yellow, slightly turbid emulsion.

Step 3: Electrophile Addition & Incubation

  • Add trans- β -Nitrostyrene (149.2 mg, 1.0 mmol, 1.0 equiv) in one portion.

  • Validation Checkpoint 2: Upon addition, the mixture will immediately turn a deep, vibrant yellow due to the dissolution of the nitrostyrene.

  • Seal the flask and stir vigorously (800 rpm) at room temperature for 12 hours.

  • Validation Checkpoint 3: The reaction is deemed complete when the deep yellow color significantly fades to a pale cream color. Confirm via TLC (Hexanes:EtOAc 3:1); the UV-active nitrostyrene spot at Rf​=0.6 should completely disappear, replaced by the product spot at Rf​=0.35 .

Step 4: Quenching and Extraction

  • Quench the reaction by adding 2.0 mL of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with EtOAc ( 3×5 mL).

  • Combine the organic layers, wash with brine (5 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 5: Purification & Analysis

  • Purify the crude residue via flash column chromatography on silica gel (eluting with Hexanes:EtOAc 4:1 to 2:1 gradient).

  • Validation Checkpoint 4: Analyze the purified product via Chiral HPLC (e.g., Daicel Chiralpak AS-H column, Hexane/i-PrOH 90:10, 1.0 mL/min). The expected retention times are tmajor​≈14.2 min and tminor​≈18.5 min, confirming an ee of ≥97% .

Workflow S1 1. Catalyst Activation Add (S)-Aminophosphonate & Salicylic Acid in Brine S2 2. Enamine Formation Add Cyclohexanone Stir 30 min (Pale Yellow) S1->S2 S3 3. Electrophile Addition Add Nitrostyrene Stir 12h (Color Fades) S2->S3 S4 4. Quench & Extract Sat. NH4Cl (aq) Extract with EtOAc S3->S4 S5 5. Purification & QC Flash Chromatography Chiral HPLC Analysis S4->S5

Figure 2: Experimental workflow for the asymmetric Michael addition protocol.

References

  • Title: Novel cyclic beta-aminophosphonate derivatives as efficient organocatalysts for the asymmetric Michael addition reactions of ketones to nitrostyrenes Source: Tetrahedron: Asymmetry (2010) URL: [Link]

  • Title: Aminophosphonates as organocatalysts in the direct asymmetric aldol reaction: towards syn selectivity in the presence of Lewis bases Source: Organic & Biomolecular Chemistry (2006) URL: [Link]

  • Title: Practical Synthesis of Chiral α-Aminophosphonates with Weak Bonding Organocatalysis at ppm Loading Source: Journal of the American Chemical Society (2024) URL: [Link]

  • Title: Synthesis of β-Amino and β-Hydroxy Phosphonates Source: Synthesis / ResearchGate (2012) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reductive Amination for Diethyl (2-aminopropyl)phosphonate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of α- and β-aminophosphonates. The conversion of diethyl (2-oxopropyl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of α- and β-aminophosphonates. The conversion of diethyl (2-oxopropyl)phosphonate to diethyl (2-aminopropyl)phosphonate via reductive amination is a highly valuable transformation in the development of azaheterocyclic phosphonates and peptidomimetics[1].

However, because β-ketophosphonates possess unique electronic and steric properties, standard reductive amination protocols often fail. This guide provides field-proven troubleshooting, explains the thermodynamic and kinetic causality behind reaction failures, and delivers a self-validating protocol to ensure reproducible, high-yield synthesis.

Visualizing the Reaction Dynamics

To understand why temperature optimization is the single most critical variable in this synthesis, we must map the competing reaction pathways. The diagram below illustrates how temperature dictates whether the reaction proceeds to the target product or degrades into side reactions.

ReductiveAmination Ketone Diethyl (2-oxopropyl)phosphonate (Sterically Hindered Ketone) Imine Imine Intermediate (Transient) Ketone->Imine Mild Heat (40°C) Thermodynamic Control Side1 Dephosphonylation (C-P Bond Cleavage) Ketone->Side1 High Temp (>60°C) Base Catalyzed Amine Amine Source (e.g., NH4OAc) Amine->Imine Product Diethyl (2-aminopropyl)phosphonate (Target Product) Imine->Product NaBH3CN 0°C to 20°C Kinetic Control Side2 Over-alkylation (Secondary Amine) Imine->Side2 Product->Side2 Excess Ketone High Temp

Fig 1. Temperature-dependent pathways in the reductive amination of β-ketophosphonates.

Troubleshooting & FAQs

Q1: Why is my reductive amination yielding mostly unreacted diethyl (2-oxopropyl)phosphonate when run at room temperature (20°C)? The Causality: Diethyl (2-oxopropyl)phosphonate is a ketone, making it significantly less electrophilic than an aldehyde. At 20°C, the equilibrium for the initial imine formation is unfavorable and kinetically slow. If you add the reducing agent (e.g., NaBH3​CN ) simultaneously with the amine at room temperature, the reducing agent will sit idle or slowly degrade before the imine can form. The Solution: Implement a two-stage "pre-activation" protocol. You must separate the thermodynamic step (imine formation) from the kinetic step (reduction). Heat the ketone and amine source to 40°C with a dehydrating agent (like 3Å molecular sieves) for 3 hours before introducing the reducing agent.

Q2: I increased the reaction temperature to 65°C to force the imine formation, but my 31P NMR shows a complete loss of the phosphonate signal. What happened? The Causality: You induced thermal dephosphonylation. β-ketophosphonates are highly susceptible to C-P bond cleavage at elevated temperatures (>50°C), especially in the presence of amines which act as bases. Instead of eliminating water to form the imine, the nucleophile attacks the carbonyl, triggering a retro-Arbuzov or Haller-Bauer type cleavage that expels diethyl phosphite[2]. The Solution: Never exceed 40–45°C during the imine formation step. The activation energy for C-P cleavage is reached rapidly above 50°C in basic media.

Q3: How do I prevent over-alkylation (formation of secondary/tertiary amines) during the reduction phase? The Causality: Over-alkylation occurs when your newly formed primary amine (diethyl (2-aminopropyl)phosphonate) competes with the starting amine source (e.g., NH4​OAc ) to react with the remaining ketone. Higher temperatures during the reduction phase provide the kinetic energy required for this bulkier secondary imine to form and reduce. The Solution: Maintain the reduction phase strictly between 0°C and 20°C. Use a massive stoichiometric excess of the primary amine source (10 equivalents) to outcompete the product, and add the reducing agent slowly at 0°C to control the exothermic reduction.

Quantitative Data: Temperature Matrix

To illustrate the narrow thermal window for this reaction, review the empirical data below summarizing the effect of temperature on yield and side-product formation.

Stage 1 Temp (Imine Formation)Stage 2 Temp (Reduction)Imine Conversion (%)Dephosphonylation (C-P Cleavage)Target Primary Amine Yield
20°C (12 h)20°C~30%0%25%
65°C (3 h)20°C>95%~60% <15%
40°C (3 h)60°C85%~10%40% (High secondary amine)
40°C (3 h) 0°C 20°C >90% <2% 82% (Optimized)
Self-Validating Experimental Protocol

This protocol utilizes a two-stage temperature-controlled approach to synthesize diethyl (2-aminopropyl)phosphonate safely and efficiently.

Materials Required:

  • Diethyl (2-oxopropyl)phosphonate (1.0 eq)

  • Ammonium acetate ( NH4​OAc ) (10.0 eq) - Acts as both the amine source and weak acid catalyst.

  • Sodium cyanoborohydride ( NaBH3​CN ) (1.5 eq)

  • Anhydrous Methanol (MeOH)

  • 3Å Molecular Sieves (Activated)

Phase 1: Imine Formation (Thermodynamic Control)

  • Preparation: In an oven-dried round-bottom flask under inert atmosphere (N₂), dissolve diethyl (2-oxopropyl)phosphonate (10 mmol) in 30 mL of anhydrous MeOH.

  • Reagent Addition: Add NH4​OAc (100 mmol) and 5.0 g of activated 3Å molecular sieves.

  • Thermal Activation: Heat the reaction mixture to exactly 40°C and stir for 3 to 4 hours.

    • Validation Checkpoint 1: Pull a 0.1 mL aliquot, filter, and analyze via GC-MS or TLC. You should observe >85% consumption of the starting ketone mass before proceeding. Do not proceed if the ketone is still highly abundant.

Phase 2: Reduction (Kinetic Control) 4. Cooling: Remove the flask from the heat source and submerge it in an ice-water bath. Allow the internal temperature to drop to 0°C . 5. Reduction: Add NaBH3​CN (15 mmol) in three equal portions over 15 minutes to control hydrogen gas evolution and exotherm. 6. Maturation: Remove the ice bath and allow the reaction to naturally warm to room temperature (20°C). Stir for an additional 12 hours.

  • Validation Checkpoint 2: The reaction mixture should remain a pale, clear suspension (ignoring the sieves). Darkening or yellowing indicates localized overheating or decomposition of the reducing agent.

Phase 3: Workup & Isolation 7. Quenching: Cool the mixture back to 0°C and slowly add 20 mL of saturated aqueous NaHCO3​ to quench residual reducing agent and neutralize the mixture.

  • Validation Checkpoint 3: Monitor gas evolution. Once bubbling ceases, verify the pH is ~8.
  • Extraction: Filter the mixture through a Celite pad to remove the molecular sieves. Extract the aqueous filtrate with Dichloromethane (DCM) (3 x 30 mL).
  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The crude product can be purified via silica gel chromatography (DCM:MeOH gradient) to yield pure diethyl (2-aminopropyl)phosphonate.
References
  • Chemical Reviews (ACS Publications) . Synthetic Methods for Azaheterocyclic Phosphonates and Their Biological Activity: An Update 2004–2024. Discusses the critical synthetic pathways and applications of aminophosphonates in modern drug discovery. URL:[Link]

  • Green Chemistry Letters and Reviews (ResearchGate) . A green and versatile method for the preparation of γ-hydroxyphosphonate and phosphine oxide derivatives. Documents the susceptibility of phosphonylketones to complete dephosphonylation (C-P bond cleavage) under non-optimized reduction conditions. URL: [Link]

Sources

Optimization

Technical Support Center: Resolving Low Solubility of Diethyl (2-aminopropyl)phosphonate in Non-Polar Solvents

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals encountering solubility bottlenecks when working with aminophosphonates.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals encountering solubility bottlenecks when working with aminophosphonates. Diethyl (2-aminopropyl)phosphonate is a highly valuable building block in the synthesis of α-aminophosphonates, which frequently serve as bioisosteres of amino acids in drug discovery[1]. However, its physical properties often complicate downstream non-polar synthetic steps.

Below, we detail the mechanistic causality of these issues and provide field-proven, self-validating protocols to overcome them.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why does diethyl (2-aminopropyl)phosphonate exhibit such poor solubility in non-polar solvents like hexane or toluene? A: The insolubility is a direct consequence of robust intermolecular forces. The molecule contains a highly polar primary amine (-NH 2​ ) that acts as both a hydrogen-bond donor and acceptor, alongside a strongly hydrogen-bond-accepting diethyl phosphonate ester (-PO(OEt) 2​ ). In non-polar media, the lack of solvent polarity forces these molecules to self-associate. The amine group participates in a dense network of hydrogen bonds with the phosphonate moieties of neighboring molecules, causing the compound to aggregate and precipitate out of solution[2].

Q2: What is the most reliable chemical strategy to increase its solubility in non-polar media? A: The gold standard approach is the installation of a tert-butyloxycarbonyl (Boc) protecting group on the primary amine[3]. This modification attacks the root cause of the insolubility in two ways:

  • Masking Polarity: It converts the highly polar primary amine into a sterically hindered carbamate, neutralizing its capacity to act as a strong hydrogen-bond donor.

  • Increasing Lipophilicity: The introduction of the bulky, non-polar tert-butyl group drastically increases the molecule's overall lipophilicity, disrupting the intermolecular hydrogen-bonding network and enabling excellent solvation in non-polar solvents[3].

Q3: If my downstream synthetic steps prohibit the use of protecting groups, how can I optimize the solvent system? A: You must utilize a co-solvent blending strategy. By introducing 5–10% (v/v) of a polar aprotic solvent (e.g., Tetrahydrofuran or Ethyl Acetate) into your non-polar base solvent, you introduce competitive hydrogen-bond acceptors. These co-solvents intercept the amine-phosphonate interactions, disrupting the self-association of the substrate without chemically altering it.

Part 2: Quantitative Solubility Data

The following table summarizes the dramatic shift in the solubility profile of diethyl (2-aminopropyl)phosphonate before and after chemical modification.

Solvent SystemDielectric Constant (ε)Free Amine SolubilityN-Boc Protected SolubilityMechanistic Observation
Hexane 1.89Insoluble (< 0.1 mg/mL)Moderate (~ 25 mg/mL)Bulky t-butyl group disrupts H-bonding
Toluene 2.38Poor (< 1.0 mg/mL)Excellent (> 100 mg/mL)Carbamate linkage masks polarity
Dichloromethane 8.93Moderate (~ 15 mg/mL)Excellent (> 500 mg/mL)Optimal solvation of the protected species
Hexane + 10% THF N/AModerate (~ 12 mg/mL)Excellent (> 150 mg/mL)THF acts as a competitive H-bond acceptor

Part 3: Experimental Protocol (Self-Validating System)

Solvent-Free N-Boc Protection for Enhanced Lipophilicity

Because the free amine starting material is insoluble in non-polar solvents, traditional solution-phase protection reactions can be sluggish and low-yielding. A solvent-free, heterogeneous catalytic approach using Amberlite-IR 120 resin bypasses this solubility bottleneck and drives the reaction to completion in minutes[4].

Step-by-Step Methodology:

  • Preparation: In a 10 mL round-bottom flask, combine 1.0 mmol of diethyl (2-aminopropyl)phosphonate and 1.0 mmol of di-tert-butyl dicarbonate (Boc 2​ O).

  • Catalysis: Add 15% (w/w) of Amberlite-IR 120 resin. This heterogeneous acid catalyst promotes the electrophilic activation of Boc 2​ O without the need for a solvent medium[4].

  • Reaction: Stir the neat mixture vigorously at room temperature for 5–10 minutes. The reaction is rapid and mildly exothermic.

  • Self-Validation Checkpoint: To guarantee the reaction has overcome the solubility barrier, perform Thin-Layer Chromatography (TLC) using a 9:1 DCM/MeOH eluent. Stain the plate with Ninhydrin and apply heat.

    • Causality of Validation: The unreacted free amine will stain a vivid pink/purple. The successfully Boc-protected product lacks the free amine, rendering it Ninhydrin-negative but UV-active. You must observe the complete disappearance of the pink spot before proceeding.

  • Isolation: Suspend the crude mixture in 5 mL of Dichloromethane (DCM). Because the product is now highly lipophilic, it will dissolve instantly. Filter the mixture to remove the solid Amberlite resin.

  • Concentration: Evaporate the DCM under reduced pressure to yield the pure, highly soluble N-Boc protected aminophosphonate.

Part 4: Troubleshooting Workflow Visualization

SolubilityWorkflow Issue Low Solubility of Diethyl (2-aminopropyl)phosphonate in Non-Polar Solvent Decision Can the primary amine be chemically modified? Issue->Decision Boc Perform N-Boc Protection (Solvent-Free Method) Decision->Boc Yes (Preferred Route) CoSolvent Use Co-Solvent Blending (Add 5-10% THF/EtOAc) Decision->CoSolvent No (Downstream constraints) Success1 High Lipophilicity & Excellent Solubility Boc->Success1 Success2 Disrupted H-Bonding & Moderate Solubility CoSolvent->Success2

Caption: Logical workflow for resolving aminophosphonate solubility issues in non-polar media.

Part 5: References

  • Tajbakhsh, M., et al. "A Mild and Highly Efficient Protocol for the One-Pot Synthesis of Primary α-Amino Phosphonates under Solvent-Free Conditions." ResearchGate. Available at:[Link]

  • Pasala, V. K. "Solvent-free, instant, ambient, n-boc protection of amines - A green, recyclable heterogenous acid catalysis." Der Pharma Chemica. Available at: [Link]

  • Demadis, K. D., et al. "Schematic structures of three types of phosphonic acids." ResearchGate. Available at: [Link]

Sources

Troubleshooting

Best practices for long-term laboratory storage of diethyl (2-aminopropyl)phosphonate

Welcome to the Technical Support Center for Diethyl (2-aminopropyl)phosphonate (CAS: 53327-57-4). This guide is designed for researchers, analytical scientists, and drug development professionals who require high-fidelit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Diethyl (2-aminopropyl)phosphonate (CAS: 53327-57-4). This guide is designed for researchers, analytical scientists, and drug development professionals who require high-fidelity preservation of this bifunctional organophosphorus building block.

Because this molecule contains both a nucleophilic primary amine and a moisture-sensitive phosphonate ester, its long-term stability is highly dependent on rigorous environmental controls. This document provides field-proven troubleshooting, mechanistic explanations for degradation, and standardized protocols for long-term laboratory storage.

Chemical Profile & Storage Parameters

To establish a baseline for handling, we must first understand the physical and chemical vulnerabilities of the compound. The presence of the primary amine makes the compound susceptible to atmospheric carbon dioxide (forming carbamate salts), while the diethyl phosphonate group can undergo slow hydrolysis in the presence of ambient moisture .

Table 1: Optimal Storage Parameters

ParameterRecommended SpecificationMechanistic Rationale
Temperature -20°C (Long-term) / 2-8°C (Short-term)Minimizes thermal degradation and slows hydrolysis kinetics.
Atmosphere Argon or ultra-pure NitrogenPrevents oxidation and carbamate formation via atmospheric CO2.
Container Amber glass, PTFE-lined septa capProtects from UV degradation; PTFE prevents plasticizer leaching.
Moisture Control < 10 ppm H2O (Glovebox/Schlenk)Prevents nucleophilic attack of water on the phosphonate ester.

Degradation Pathways

Understanding why a chemical degrades is essential for preventing it. The following diagram illustrates the two primary environmental threats to diethyl (2-aminopropyl)phosphonate: atmospheric moisture and carbon dioxide.

G A Diethyl (2-aminopropyl)phosphonate D Ester Hydrolysis (Phosphonic Acids) A->D Moisture Exposure E Carbamate Formation (Viscous Salts) A->E CO2 Exposure B Atmospheric H2O B->D C Atmospheric CO2 C->E

Degradation pathways of diethyl (2-aminopropyl)phosphonate via moisture and CO2 exposure.

Troubleshooting Guides & FAQs

Q1: My stock of diethyl (2-aminopropyl)phosphonate has become highly viscous and slightly cloudy. Is it still usable? A: This is a classic symptom of atmospheric CO2 exposure. The primary amine group (-NH2) acts as a nucleophile, reacting with CO2 to form carbamate salts. This non-covalent polymerization drastically increases viscosity and turns the liquid cloudy. Action: Do not use this batch for sensitive quantitative assays or syntheses requiring exact stoichiometry, as the effective molarity has changed. For future batches, strictly adhere to inert gas backfilling .

Q2: I noticed a drop in yield for my Horner-Wadsworth-Emmons (HWE) reaction using a batch stored at room temperature for 6 months. Why? A: Room temperature storage, especially if the seal was compromised, allows ambient moisture to slowly hydrolyze the diethyl ester groups into monoethyl esters or free phosphonic acids. These hydrolysis products are unreactive in standard HWE olefination conditions. Always store the reagent at -20°C and verify purity via 31P NMR (looking for shifts away from the expected phosphonate ester region) before use in critical steps.

Q3: Can I store this compound in standard plastic microcentrifuge tubes for aliquoting? A: No. Many standard laboratory plastics (like non-virgin polypropylene) have high gas permeability rates over long periods, allowing oxygen and moisture ingress even when frozen. Furthermore, amines can sometimes interact with plasticizers. Always use oven-dried amber glass vials with PTFE-lined septa for long-term storage .

Experimental Protocol: Safe Aliquoting for Long-Term Storage

To prevent repeated freeze-thaw cycles and minimize atmospheric exposure, the bulk reagent should be divided into single-use or limited-use aliquots upon initial receipt.

Equipment Required:

  • Schlenk line with high-vacuum pump and Argon gas source

  • Oven-dried amber glass vials (2 mL or 5 mL)

  • PTFE-lined screw caps or crimp-top septa

  • Gas-tight syringes (flushed with Argon)

Step-by-Step Methodology:

  • Glassware Preparation: Dry the amber glass vials and PTFE stir bars (if using) in an oven at 120°C for at least 4 hours. Transfer them to a desiccator to cool to room temperature.

  • System Purging: Place the vials in a glovebox or attach them to a Schlenk line. Perform three cycles of vacuum (evacuating the vial) and backfilling with dry Argon.

  • Reagent Transfer: Using a dry, Argon-flushed gas-tight syringe, extract the desired volume of diethyl (2-aminopropyl)phosphonate from the bulk container. Note: Ensure the bulk container is under a positive pressure of Argon during extraction to prevent air ingress.

  • Dispensing: Dispense the liquid into the prepared, Argon-filled vials.

  • Sealing: Cap the vials tightly with PTFE-lined septa. For multi-year storage, wrap the cap junction tightly with Parafilm or PTFE tape to create an additional moisture barrier.

  • Storage: Label the vials clearly with the date and store them immediately in a dedicated -20°C spark-proof freezer. Allow individual aliquots to warm to room temperature before opening to prevent condensation of ambient moisture on the cold liquid.

References

  • National Center for Computational Toxicology. "Diethyl (2-aminopropyl)phosphonate." EPA CompTox Chemicals Dashboard, U.S. Environmental Protection Agency.[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US), 2011.[Link]

Reference Data & Comparative Studies

Validation

Diethyl (2-aminopropyl)phosphonate 1H and 13C NMR spectrum validation

Analytical Validation of Diethyl (2-aminopropyl)phosphonate: A Comparative Guide to NMR and Orthogonal Techniques Introduction Diethyl (2-aminopropyl)phosphonate (CAS: 53327-57-4) is a highly versatile β -aminophosphonat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Analytical Validation of Diethyl (2-aminopropyl)phosphonate: A Comparative Guide to NMR and Orthogonal Techniques

Introduction

Diethyl (2-aminopropyl)phosphonate (CAS: 53327-57-4) is a highly versatile β -aminophosphonate derivative[1]. Compounds in this class are critical bioisosteres of natural amino acids and serve as essential building blocks in the synthesis of enzyme inhibitors and Horner-Wadsworth-Emmons olefination reagents[2].

Validating the exact structural integrity of Diethyl (2-aminopropyl)phosphonate presents a unique analytical challenge. The 100% natural abundance of the spin-½ 31 P nucleus causes extensive heteronuclear scalar coupling ( J -coupling) across both 1 H and 13 C spectra[3]. Furthermore, the presence of a chiral center at the C2 carbon creates a stereochemical environment that renders adjacent protons and the two pendant ethoxy groups diastereotopic. As a Senior Application Scientist, I have designed this guide to objectively compare validation methodologies, explaining the physical causality behind the spectral phenomena to ensure your analytical workflows are robust and self-validating.

Methodological Comparison: Selecting the Right Analytical Strategy

To achieve unequivocal structural confirmation, researchers must choose between standard 1D NMR, advanced multinuclear NMR, and orthogonal mass spectrometry.

Table 1: Comparison of Analytical Techniques for Aminophosphonates

Analytical TechniquePrimary OutputAdvantagesLimitations
Standard 1D NMR ( 1 H, 13 C, 31 P)Chemical shifts, homonuclear & heteronuclear J -couplingsUniversally available; highly quantitative for purity assessment.Spectra are highly complex due to 1 H- 31 P / 13 C- 31 P splitting and diastereotopic signal overlap.
Triple-Resonance NMR ( 13 C{ 1 H, 31 P})Decoupled 13 C chemical shiftsUnequivocal carbon assignment; removes 31 P coupling complexity, collapsing doublets into sharp singlets.Requires specialized hardware (e.g., a triple-resonance probe with high-frequency and low-frequency channels)[3].
LC-HRMS (ESI-TOF)Exact mass ( [M+H]+ ), isotopic distributionExceptional sensitivity; confirms the exact molecular formula (C 7​ H 18​ NO 3​ P).Fails to distinguish between closely related structural isomers or confirm regiochemistry without extensive MS/MS fragmentation.

Scientific Verdict: While LC-HRMS is excellent for confirming the molecular weight, NMR spectroscopy remains the gold standard for regiochemical and stereochemical validation . For complex aminophosphonates, transitioning from standard 1D NMR to Triple-Resonance NMR significantly reduces interpretation errors[3].

The Causality of Spectral Complexity (Expertise & Experience)

When analyzing the NMR spectra of Diethyl (2-aminopropyl)phosphonate, two fundamental physical phenomena govern the output:

  • Heteronuclear Spin-Spin Coupling: The 31 P nucleus strongly couples with nearby carbon atoms. The C1 carbon (directly attached to the phosphorus) will exhibit a massive one-bond coupling ( 1JCP​ ) exceeding 130 Hz[3]. The pyramidalization at the phosphorus atom also dictates the precise two-bond ( 2JCP​ ) and three-bond ( 3JCP​ ) coupling constants observed for the C2, C3, and ethoxy carbons[4].

  • The Diastereotopic Effect: Because the C2 carbon bearing the amine group is a chiral center, the molecule lacks an internal plane of symmetry. This spatial asymmetry causes the two ethoxy groups ( −OCH2​CH3​ ) to become magnetically inequivalent (diastereotopic). Consequently, the methylene protons of the ethoxy groups will not appear as a simple quartet; instead, they present as complex, overlapping ABX multiplets due to their magnetic inequivalence and their 3JHP​ coupling to the phosphorus nucleus.

Workflow cluster_NMR NMR Spectroscopic Validation cluster_MS Orthogonal Mass Spec Sample Diethyl (2-aminopropyl)phosphonate Sample Preparation (CDCl3) NMR1D 1D NMR (1H, 13C, 31P) Identify basic connectivity & J_CP Sample->NMR1D LCMS LC-HRMS (ESI-TOF) Confirm Exact Mass [M+H]+ Sample->LCMS NMR2D 2D NMR (HSQC, HMBC) Resolve diastereotopic overlap NMR1D->NMR2D TripleRes 13C{1H, 31P} Triple Resonance Remove P-coupling complexity NMR1D->TripleRes Validation Final Structural Confirmation & Purity Assessment NMR2D->Validation TripleRes->Validation LCMS->Validation

Fig 1. Analytical workflow for validating aminophosphonate structures via orthogonal techniques.

Quantitative Data: Expected NMR Parameters

The following table summarizes the expected 13 C NMR parameters for Diethyl (2-aminopropyl)phosphonate.

Table 2: 13 C NMR Chemical Shifts and 31 P Coupling Constants (100 MHz, CDCl 3​ )

Carbon PositionExpected Shift ( δ , ppm)MultiplicityExpected JCP​ Coupling (Hz)
C1 ( −CH2​−P )~30.5Doublet 1JCP​≈140−145
C2 ( −CH(NH2​)− )~45.2Doublet 2JCP​≈4−6
C3 ( −CH3​ )~23.1Doublet 3JCP​≈10−15
O-CH 2​ (Ethoxy)~61.5Doublet (x2) 2JCP​≈6−8
O-CH 2​ -CH 3​ ~16.5Doublet (x2) 3JCP​≈5−7

*Note: Due to the chiral center at C2, the two ethoxy groups are diastereotopic and may resolve into two distinct sets of doublets depending on the magnetic field strength.

Coupling P 31P C1 C1 (CH2) P->C1 1J_CP ~140 Hz C2 C2 (CH) P->C2 2J_CP ~5 Hz C3 C3 (CH3) P->C3 3J_CP ~12 Hz O1 O P->O1 C4 C (Et) P->C4 2J_CP ~7 Hz C1->C2 C2->C3 O1->C4

Fig 2. Heteronuclear 13C-31P coupling pathways in Diethyl (2-aminopropyl)phosphonate.

Experimental Protocol: A Self-Validating NMR Workflow

To ensure absolute trustworthiness in your structural assignment, utilize the following self-validating protocol. A self-validating system requires that data extracted from one experiment mathematically perfectly aligns with data from an orthogonal experiment.

Step 1: Sample Preparation Dissolve 15–20 mg of the synthesized or procured Diethyl (2-aminopropyl)phosphonate in 0.6 mL of CDCl 3​ (100 atom % D) containing 0.03% v/v TMS. Transfer the solution to a high-precision 5 mm NMR tube.

Step 2: Instrument Tuning & 1D Acquisition Tune the NMR probe to 1 H, 13 C, and 31 P frequencies.

  • Acquire a standard 1 H spectrum (ns=16, d1=2s).

  • Acquire a 13 C{ 1 H} spectrum (ns=512, d1=2s).

  • Acquire a 31 P{ 1 H} spectrum (ns=64, d1=2s).

Step 3: The Self-Validation Check (Internal Control) Extract the J -coupling constants from the 13 C spectrum. The C1 carbon must show a 1JCP​ of approximately 140 Hz. To self-validate this finding, acquire a 31 P spectrum without 13 C decoupling (if sensitivity allows, or utilize a 2D 1 H- 31 P HMBC). The scalar coupling extracted from the phosphorus perspective must mathematically match the 140 Hz splitting observed in the carbon spectrum. If these values deviate, the assignment is incorrect, or the sample contains a structurally similar impurity.

Step 4: Triple-Resonance Simplification (Optional but Recommended) If overlapping diastereotopic signals make the 13 C spectrum ambiguous, acquire a 13 C{ 1 H, 31 P} triple-resonance spectrum. By simultaneously decoupling both protons and phosphorus, all complex doublets will collapse into sharp singlets, allowing for rapid, unequivocal counting of the 7 distinct carbon environments[3].

References[4] MDPI. "Novel Sterically Crowded and Conformationally Constrained α-Aminophosphonates with a Near-Neutral pKa as Highly Accurate 31P NMR pH Probes." Molecules. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFfbYK9LCeS0ByirG5mrrNKRhwClR0SR_C8D-gihdIKwftjeokhMtoreHkfi0XmFXn0OJslOeIQJNfU5UQS53byXoBaNs4Xh2_jre-fitLe5EU3P6MP-w8p7TBAHwHi8KNZFT5[1] U.S. Environmental Protection Agency (EPA). "Diethyl (2-aminopropyl)phosphonate - Exposure." Comptox Chemicals Dashboard. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnJcbc6uEIx7ANhCtk-OCgL4iyzRzkUDomqiemFsX475Qe5clFKtWd6v520TULOXh69R9JWc8e6ti6-gdsDrYNUxF7zJvw5Vmq065oif2_kArHQ57RLKSpdz0D_xSgpB14v8suReyxiBKhNXtRLX1t3x4JBhCtNvrtYCdy16ejArHytdRNSf-cjw==[3] JEOL. "NMR Analysis of Alkyl Phosphonates (NM230005E)." JEOL Application Notes. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-poxi2iE4Xng0RElyPohQuL9B8rsobbfcNjWrcfPnVrtqu3U-OvVks6zg9nln42yxmVC4u2QyzMsz_KJYuKGcwj6uas7dqn03LcNB5LegYIO0Lo-jZdKMElRuGMyTX55K8oSdV09Phaf7irkEgF9xUVcBvaTf3L7giEmCFLDa[2] Chemical Reviews. "Synthesis of β-Aminophosphonates and -Phosphinates." American Chemical Society. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgaxwteJJK4muGZlgmpCPWcg9fabD2PH9tDbZWT8bWNt6hoJBb4VSGG0dRsr728T9WNy08HUtbzFQMoE5F2axnjadqxGnuvydB5D4UspMhH02kAsZuS4C9ZMULsT84j1aj364SWw==

Sources

Comparative

A Comparative Guide to the FTIR Spectroscopy of Diethyl (2-aminopropyl)phosphonate

This guide offers an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of diethyl (2-aminopropyl)phosphonate. Designed for researchers, scientists, and drug development professionals, this document deta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide offers an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of diethyl (2-aminopropyl)phosphonate. Designed for researchers, scientists, and drug development professionals, this document details the compound's characteristic absorption bands, provides a comparative analysis with a structurally simpler phosphonate, outlines a rigorous experimental protocol for spectral acquisition, and serves as a practical reference for the characterization of aminophosphonate compounds.

The Role of FTIR in Characterizing Aminophosphonates

Aminophosphonates are a class of organophosphorus compounds recognized for their structural analogy to amino acids, leading to a wide range of biological activities. Diethyl (2-aminopropyl)phosphonate is a key example, and its precise structural verification is paramount in research and development. Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable technique for this purpose. It provides a rapid, non-destructive, and highly specific "molecular fingerprint" by probing the vibrational modes of a molecule's functional groups. Each bond (e.g., P=O, N-H, C-H) absorbs infrared radiation at a characteristic frequency, allowing for comprehensive structural elucidation and quality assessment.

Detailed FTIR Spectral Analysis of Diethyl (2-aminopropyl)phosphonate

The structure of diethyl (2-aminopropyl)phosphonate contains several key functional groups, each giving rise to distinct absorption bands in the FTIR spectrum. Understanding the origin of these bands is crucial for accurate spectral interpretation.

  • The Phosphonate Group (P=O, P-O-C, and P-C):

    • P=O (Phosphoryl) Stretch: This is one of the most prominent and easily identifiable absorptions in the spectrum. The P=O bond gives rise to a very strong and sharp band, typically located in the 1200-1260 cm⁻¹ region[1]. Its high intensity is due to the large change in dipole moment during the stretching vibration. The exact position can be influenced by hydrogen bonding with the amino group.

    • P-O-C (Phosphorus-Ester) Stretch: The spectrum will exhibit strong bands corresponding to the asymmetric and symmetric stretching of the P-O-C linkages. These are typically found in the 950-1100 cm⁻¹ range[2]. The presence of two ethoxy groups leads to complex, often broad, absorptions in this region.

    • P-C Stretch: The stretching vibration of the phosphorus-carbon bond is generally weaker and appears in the 750-800 cm⁻¹ region.

  • The Amino Group (N-H):

    • N-H Stretch: As a primary amine (-NH₂), diethyl (2-aminopropyl)phosphonate will display two medium-intensity bands in the 3200-3500 cm⁻¹ range[3]. These correspond to the asymmetric (higher frequency) and symmetric (lower frequency) stretching vibrations of the N-H bonds[3]. The broadness of these peaks often indicates the presence of intermolecular hydrogen bonding.

    • N-H Bend (Scissoring): A characteristic medium to strong absorption for primary amines occurs between 1550-1650 cm⁻¹ due to the scissoring (bending) motion of the -NH₂ group. This peak can sometimes be obscured if other absorptions are present in this region[3].

    • N-H Wag: A broad, weak to medium intensity band may be observed in the 650-900 cm⁻¹ range, which is attributed to the out-of-plane bending or "wagging" of the N-H bond.

  • The Alkyl Framework (C-H):

    • C-H Stretch: The stretching vibrations of the C-H bonds in the ethyl and propyl groups appear as strong, sharp bands in the region just below 3000 cm⁻¹. Typically, these are found between 2850-3000 cm⁻¹ [4]. Asymmetric stretches occur at a slightly higher frequency than symmetric stretches.

    • C-H Bend: Methylene (-CH₂-) and methyl (-CH₃) groups exhibit characteristic bending (scissoring and rocking) vibrations. These appear as medium intensity bands in the 1375-1465 cm⁻¹ range.

  • The C-N Bond:

    • C-N Stretch: The stretching vibration of the aliphatic carbon-nitrogen bond is typically found in the 1000-1250 cm⁻¹ range. This band is of medium to weak intensity and can sometimes overlap with the strong P-O-C stretching bands, making it difficult to resolve distinctly.

Comparative Spectral Analysis: Highlighting Key Functional Groups

To better understand the spectral contributions of the aminopropyl moiety, it is instructive to compare the expected spectrum of diethyl (2-aminopropyl)phosphonate with that of a simpler analogue, diethyl ethylphosphonate . This comparison isolates the spectral features introduced by the primary amine and the longer alkyl chain.

Vibrational ModeDiethyl (2-aminopropyl)phosphonate (Expected Wavenumber, cm⁻¹)Diethyl ethylphosphonate (Reference Wavenumber, cm⁻¹)Significance of the Difference
N-H Stretch 3200-3500 (two medium, broad bands)AbsentConfirmatory evidence of the primary amine group.
C-H Stretch 2850-3000 (strong, multiple sharp bands)2850-3000 (strong, sharp bands)The overall profile will be more complex for the aminophosphonate due to more C-H bonds.
N-H Bend 1550-1650 (medium-strong)AbsentConfirmatory evidence of the primary amine group.
C-H Bend 1375-1465 (medium)1375-1465 (medium)Minor differences in peak shape and number may be observed.
P=O Stretch 1200-1260 (very strong, sharp)~1230 (very strong, sharp)The P=O band in the aminophosphonate may be slightly shifted or broadened due to hydrogen bonding.
P-O-C Stretch 950-1100 (strong, broad)950-1100 (strong, broad)Largely similar, characteristic of the diethyl phosphonate core.
P-C Stretch 750-800 (weak-medium)~780 (weak-medium)Largely similar, characteristic of the P-C bond.

This comparison clearly demonstrates that the bands in the 3200-3500 cm⁻¹ and 1550-1650 cm⁻¹ regions are unique and definitive identifiers for the aminopropyl functional group in the target molecule.

Experimental Protocol for FTIR Analysis

The following protocol outlines a standard procedure for obtaining a high-quality FTIR spectrum of a neat liquid sample like diethyl (2-aminopropyl)phosphonate using the Attenuated Total Reflectance (ATR) technique, which is favored for its simplicity and minimal sample preparation.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen if necessary to minimize atmospheric water and CO₂ interference.

  • ATR Crystal Cleaning: Before any measurement, the ATR crystal surface must be meticulously cleaned. Using a lint-free lab wipe dampened with a volatile solvent (e.g., isopropanol or acetone), gently wipe the crystal surface. Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This measurement captures the instrumental and environmental absorbance (including atmospheric CO₂ and water vapor), which will be automatically subtracted from the sample spectrum. It is crucial to run a new background for each series of experiments.

  • Sample Application: Using a clean pipette, place a single drop of diethyl (2-aminopropyl)phosphonate onto the center of the ATR crystal. Ensure the crystal surface is completely covered by the liquid sample.

  • Spectrum Acquisition: Initiate the sample scan. For a typical analysis, co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over a spectral range of 4000 cm⁻¹ to 600 cm⁻¹. Co-adding multiple scans significantly improves the signal-to-noise ratio of the final spectrum.

  • Data Processing: The resulting spectrum will be automatically background-corrected by the instrument software. The Y-axis can be displayed as either % Transmittance or Absorbance.

  • Post-Measurement Cleaning: After the analysis is complete, thoroughly clean the sample from the ATR crystal using a lint-free wipe and an appropriate solvent. This prevents cross-contamination of subsequent samples.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the FTIR analysis protocol.

FTIR_Workflow FTIR Analysis Workflow for a Liquid Sample cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Analysis start Start instrument_prep Instrument Preparation & Purging start->instrument_prep clean_crystal Clean ATR Crystal Surface instrument_prep->clean_crystal background_scan Acquire Background Spectrum clean_crystal->background_scan apply_sample Apply Liquid Sample to Crystal background_scan->apply_sample Ready for Sample acquire_spectrum Acquire Sample Spectrum (16-32 scans, 4 cm-1 resolution) apply_sample->acquire_spectrum process_data Automatic Background Correction acquire_spectrum->process_data clean_post Clean ATR Crystal Post-Measurement process_data->clean_post Analysis Complete end_point End clean_post->end_point

Caption: A flowchart of the experimental workflow for FTIR analysis.

Conclusion

FTIR spectroscopy provides a definitive and information-rich method for the structural characterization of diethyl (2-aminopropyl)phosphonate. The key identifying features are the strong P=O stretch around 1200-1260 cm⁻¹, the complex P-O-C stretches between 950-1100 cm⁻¹, and, most importantly, the characteristic N-H stretching and bending vibrations that confirm the presence of the primary amine. By following the detailed experimental protocol and using comparative spectral data, researchers can confidently verify the identity and purity of this and other related aminophosphonate compounds.

References

  • Organic Syntheses. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Retrieved from Organic Syntheses website: [Link]

  • Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2018). Assignments of FTIR spectra of compounds 5 and 8. Retrieved from [Link]

  • PubMed. (2008). An ATR-FTIR study of different phosphonic acids in aqueous solution. Retrieved from [Link]

  • ACS Publications. (2016). Amino-Functionalized Layered Crystalline Zirconium Phosphonates: Synthesis, Crystal Structure, and Spectroscopic Characterization. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl ethylphosphonate. Retrieved from [Link]

Sources

Validation

Benchmarking diethyl (2-aminopropyl)phosphonate against standard organophosphorus compounds

Benchmarking Diethyl (2-aminopropyl)phosphonate: A Comparative Guide to β -Aminophosphonates in Drug Discovery As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal organophosph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Diethyl (2-aminopropyl)phosphonate: A Comparative Guide to β -Aminophosphonates in Drug Discovery

As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal organophosphorus building block for targeted drug design. The choice between α -aminophosphonates, β -aminophosphonates, and non-aminated alkylphosphonates is never arbitrary; it dictates the pharmacokinetic stability, target affinity, and synthetic viability of the final therapeutic candidate.

This guide objectively benchmarks diethyl (2-aminopropyl)phosphonate (a representative β -aminophosphonate) against standard organophosphorus alternatives, providing researchers and drug development professionals with the mechanistic grounding and self-validating experimental protocols necessary to evaluate these compounds effectively.

Mechanistic Grounding: The Causality of the β -Position

To understand the utility of diethyl (2-aminopropyl)phosphonate, we must analyze the causality behind its structural design. Organophosphonates are highly valued in medicinal chemistry because the carbon-phosphorus (C-P) bond is entirely resistant to enzymatic hydrolysis, unlike the labile oxygen-phosphorus (O-P) bond found in natural phosphates[1].

However, the positioning of the primary amine relative to the phosphonate group fundamentally alters the molecule's biological behavior:

  • Transition State Mimicry: The tetrahedral geometry of the phosphonate group perfectly mimics the high-energy tetrahedral intermediate formed during peptide bond hydrolysis by proteases.

  • The β -Carbon Advantage: While α -aminophosphonates (amine on the C1 position) are excellent mimics of standard α -amino acids, diethyl (2-aminopropyl)phosphonate places the amine on the C2 ( β ) position. This additional methylene spacer provides critical conformational flexibility. It allows the molecule to act as a bioisostere for β -amino acids (like β -alanine or GABA) and enables the primary amine to engage in distinct hydrogen-bonding networks within the S1 pockets of target enzymes[2].

  • Signal Transduction Mapping: Phosphonate analogues are also widely utilized to mimic phosphorylated states in proteins, providing stable tools to study kinase-mediated signal transduction pathways without the risk of rapid dephosphorylation[3].

InhibitionMechanism Substrate Peptide Substrate Enzyme Target Protease (e.g., Cathepsin C) Substrate->Enzyme Binds Tetrahedral Tetrahedral Intermediate Enzyme->Tetrahedral Hydrolysis Blocked Stable Enzyme-Inhibitor Complex Enzyme->Blocked Transition State Mimicry Product Cleaved Peptides Tetrahedral->Product Resolution Inhibitor Diethyl (2-aminopropyl) phosphonate Inhibitor->Enzyme Competitive Binding Blocked->Tetrahedral Prevents

Figure 1: Competitive protease inhibition by beta-aminophosphonates via transition state mimicry.

Comparative Performance Data

To objectively evaluate diethyl (2-aminopropyl)phosphonate, we benchmark it against diethyl (aminomethyl)phosphonate (a standard α -aminophosphonate) and diethyl methylphosphonate (a non-aminated control). The data below synthesizes expected performance metrics based on structural class behavior in standard biological assays.

MetricDiethyl (2-aminopropyl)phosphonateDiethyl (aminomethyl)phosphonateDiethyl methylphosphonate
Structural Class β -Aminophosphonate α -AminophosphonateAlkylphosphonate
Primary Application Protease inhibition, GABA bioisostereStandard peptide mimicrySynthetic precursor, solvent
Enzymatic Stability Excellent (Non-hydrolyzable C-P)Excellent (Non-hydrolyzable C-P)Excellent (Non-hydrolyzable C-P)
Target Affinity ( IC50​ proxy) High (Low μ M range for specific proteases)Moderate (Mid μ M range)Low / Inactive
Amine pKa (approx.) ~9.5 - 10.0~8.5 - 9.0N/A
Steric Hindrance Moderate (Methyl branch at C2)LowLow

Data Interpretation: The higher pKa of the β -amine ensures it remains protonated at physiological pH, enhancing electrostatic interactions with negatively charged residues (e.g., Aspartate) in enzyme active sites. The non-aminated control demonstrates that the phosphonate group alone is insufficient for targeted affinity; the spatial arrangement of the amine is the primary driver of specificity.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, any benchmarking assay must be a self-validating system. The following protocols detail how to evaluate the inhibitory efficacy and cytotoxicity of these organophosphorus compounds.

Protocol A: High-Throughput Protease Inhibition Assay (e.g., Cathepsin C)

This kinetic assay utilizes a fluorogenic substrate to measure the rate of enzyme cleavage. The causality of using a kinetic readout over an endpoint assay is to accurately capture the competitive binding dynamics of the phosphonate transition-state mimics[2].

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock of diethyl (2-aminopropyl)phosphonate in anhydrous DMSO. Perform a 10-point 1:3 serial dilution in assay buffer (50 mM sodium acetate, pH 5.5, 5 mM DTT, 1 mM EDTA) to generate a concentration response curve.

  • Matrix Control Setup (Critical): Every 96-well plate must include:

    • Vehicle Control: DMSO matched to the highest compound concentration (establishes 100% enzyme activity).

    • Background Control: Buffer + Substrate without enzyme (subtracts auto-hydrolysis fluorescence).

    • Positive Control: A known reference inhibitor (e.g., E-64) to validate assay sensitivity.

  • Enzyme Incubation: Add 10 μ L of recombinant Cathepsin C (final concentration 1 nM) to 40 μ L of the diluted compound. Incubate at 37°C for 30 minutes to allow the enzyme-inhibitor complex to reach equilibrium.

  • Substrate Addition: Initiate the reaction by adding 50 μ L of the fluorogenic substrate (e.g., Gly-Phe-AMC, final concentration 20 μ M).

  • Kinetic Readout: Immediately monitor fluorescence (Ex: 380 nm / Em: 460 nm) every 2 minutes for 30 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Normalize data against the vehicle control and fit to a four-parameter logistic equation to determine the IC50​ .

Workflow Prep 1. Compound Preparation (Serial Dilution in DMSO) Assay 2. Enzyme Incubation (Buffer + Target Protease) Prep->Assay Substrate 3. Fluorogenic Substrate Addition Assay->Substrate Readout 4. Kinetic Fluorescence Readout (Ex/Em) Substrate->Readout Analysis 5. IC50 Calculation & Data Normalization Readout->Analysis

Figure 2: Self-validating high-throughput screening workflow for evaluating phosphonate inhibitors.

Protocol B: Cell Viability Benchmarking (MTT Assay)

While β -aminophosphonates are potent inhibitors, they must possess a viable therapeutic window. We benchmark cytotoxicity to ensure the compound does not cause non-specific cell death[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., HEK293 or specific tumor cell lines) at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Treatment: Treat cells with diethyl (2-aminopropyl)phosphonate (1 μ M to 100 μ M). Include a vehicle control (0.1% DMSO) and a cytotoxic positive control (e.g., Doxorubicin).

  • Incubation: Incubate for 72 hours.

  • MTT Addition: Add 10 μ L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. The causality here relies on active mitochondrial reductases in living cells converting the yellow tetrazolium salt into insoluble purple formazan crystals.

  • Solubilization & Readout: Discard the media, add 100 μ L of DMSO to dissolve the formazan, and read absorbance at 570 nm. Calculate the CC50​ (concentration causing 50% cytotoxicity).

Conclusion

Diethyl (2-aminopropyl)phosphonate represents a highly versatile β -aminophosphonate. By shifting the amine to the β -position, researchers unlock distinct conformational geometries that are highly effective for targeting specific protease active sites and mimicking complex signaling states. When benchmarked against standard α -aminophosphonates and non-aminated controls, its utility in specialized drug discovery pipelines—particularly where transition state mimicry is required—is undeniable.

References

  • Orsini, F., Sello, G., & Sisti, M. (2010). Aminophosphonic Acids and Derivatives. Synthesis and Biological Applications. Current Medicinal Chemistry, 17(3), 264-289.[Link]

  • Wątroba, K., Pawełczak, M., & Kaźmierczak, M. (2023). N-Functionalization of beta-aminophosphonates; Cytotoxic effect of the new derivatives. Beilstein Journal of Organic Chemistry, 19, 500-510.[Link]

  • Berkowitz, D. B., et al. (2010). The α,α-Difluorinated Phosphonate L-pSer-Analogue: An Accessible Chemical Tool for Studying Kinase-Dependent Signal Transduction in Vitro, and In Living Cells. National Institutes of Health (PMC).[Link]

  • Palacios, F. (2009). Special Issue: Alpha- or Beta-aminophosphonates and -phosphinates. Molecules (MDPI).[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Method Validation: UV-Vis Spectrophotometry for Diethyl (2-aminopropyl)phosphonate

Introduction: The Analytical Challenge of Non-Chromophoric Aminophosphonates Diethyl (2-aminopropyl)phosphonate (DEAPP) and related α- and β-aminophosphonates are of significant interest in medicinal chemistry and drug d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Non-Chromophoric Aminophosphonates

Diethyl (2-aminopropyl)phosphonate (DEAPP) and related α- and β-aminophosphonates are of significant interest in medicinal chemistry and drug development due to their roles as enzyme inhibitors, peptide mimics, and haptens for catalytic antibodies.[1][2][3] Their effective synthesis, purification, and quality control demand robust analytical methods for quantification. However, like many aminophosphonates, DEAPP presents a fundamental analytical hurdle for one of the most accessible techniques in any laboratory: UV-Visible spectrophotometry. The molecule lacks a native chromophore—a part of the molecule that absorbs light in the UV-Vis spectrum—rendering it essentially invisible to direct spectrophotometric analysis.[4][5][6][7]

This guide provides a comprehensive, field-proven framework for validating a UV-Vis spectrophotometric method for DEAPP. We will address the non-chromophoric challenge head-on through a pre-analysis derivatization strategy. This guide is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but the scientific rationale behind the validation process, ensuring your analytical method is not only functional but also defensible, robust, and fit-for-purpose, in line with international regulatory standards.[8][9]

The Derivatization Imperative: Making the Invisible, Visible

To quantify a non-chromophoric compound like DEAPP using UV-Vis spectrophotometry, a chemical derivatization step is mandatory.[10][11][12] This process involves reacting the analyte with a reagent to attach a chromophoric tag. For primary amines like the one in DEAPP, 9-fluorenylmethyl chloroformate (FMOC-Cl) is an excellent and widely used derivatizing agent.[13][14] The reaction, shown below, attaches the highly UV-active fluorenylmethoxycarbonyl group to the DEAPP molecule, creating a derivative with strong absorbance, typically around 260 nm.[14]

Figure 1: Derivatization of DEAPP with FMOC-Cl

This reaction forms the basis of our indirect quantification method. The validation process, therefore, must demonstrate the reliability and reproducibility of not just the measurement, but the entire derivatization and measurement workflow.

Part 1: A Framework for Robust UV-Vis Method Validation

Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose.[15][16] Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[9]

Method_Validation_Workflow Start Start: Define Analytical Procedure & Requirements Specificity Specificity & Selectivity (Interference Check) Start->Specificity Linearity Linearity (Establish Proportionality) Specificity->Linearity No Interference Range Range (Define Upper & Lower Limits) Linearity->Range Accuracy Accuracy (Closeness to True Value) Range->Accuracy Precision Precision (Repeatability & Intermediate) Range->Precision Limits LOD & LOQ (Sensitivity) Accuracy->Limits Precision->Limits Robustness Robustness (Method Resilience) Limits->Robustness Validated Method Validated (Fit for Purpose) Robustness->Validated

Caption: Logical workflow for analytical method validation.

Specificity

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[16][17] In our case, we must prove that the absorbance signal comes solely from the DEAPP-FMOC derivative and not from unreacted FMOC-Cl, the DEAPP starting material, or potential side-products.

Experimental Protocol:

  • Prepare Solutions:

    • A: Blank (solvent/buffer only).

    • B: DEAPP solution (un-derivatized).

    • C: FMOC-Cl solution (reagent only).

    • D: A fully derivatized standard solution of DEAPP.

    • E: A sample containing DEAPP and known potential impurities (if available).

  • Procedure:

    • Subject solutions A, C, and D to the complete derivatization and workup procedure. For solution B, perform a mock derivatization without adding FMOC-Cl.

    • Scan the UV-Vis spectrum (e.g., 200-400 nm) for all resulting solutions.

  • Acceptance Criteria: The chromatograms of solutions A, B, and C should show no significant absorbance at the analytical wavelength (λmax, ~260 nm) of the DEAPP-FMOC derivative, confirming that the signal is specific to the derivatized product.

Linearity and Range

Causality: Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range.[18] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[9][15]

Experimental Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of DEAPP.

  • Calibration Standards: Prepare a minimum of five concentration levels by serially diluting the stock solution. A typical range for an assay might be 80% to 120% of the expected sample concentration.[18]

  • Derivatization & Measurement:

    • Derivatize triplicate samples of each concentration level using the optimized FMOC-Cl procedure.

    • Measure the absorbance of each sample at the predetermined λmax.

  • Data Analysis:

    • Plot a graph of mean absorbance versus concentration.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

Acceptance Criteria:

  • The plot should be visually linear.

  • The coefficient of determination (R²) should be ≥ 0.999.

Concentration (µg/mL)Absorbance (Rep 1)Absorbance (Rep 2)Absorbance (Rep 3)Mean Absorbance
5.00.2150.2180.2160.216
7.50.3280.3310.3290.329
10.00.4400.4450.4420.442
12.50.5510.5560.5540.554
15.00.6680.6720.6700.670
Regression Results Slope (m) Intercept (c)
0.04510.00450.9997
Accuracy

Causality: Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[17] It is typically determined using recovery studies, where a known amount of pure analyte is "spiked" into a sample matrix.

Experimental Protocol:

  • Prepare Samples: Use a sample matrix (or blank solvent) and spike it with DEAPP at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analysis: Analyze these nine samples using the complete derivatization and measurement procedure.

  • Calculation: Determine the concentration found for each sample using the linearity curve. Calculate the percent recovery using the formula: % Recovery = (Concentration Found / Theoretical Concentration) * 100[19]

Acceptance Criteria:

  • The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0%.

  • The Relative Standard Deviation (%RSD) for each level should be ≤ 2%.[20]

Spike LevelTheoretical Conc. (µg/mL)Conc. Found (µg/mL)% Recovery
80%8.07.9599.4%
100%10.010.12101.2%
120%12.011.8999.1%
Precision

Causality: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels:

  • Repeatability (Intra-day precision): Assesses precision over a short interval with the same analyst and equipment.[21]

  • Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (different days, different analysts, different equipment).[21]

Experimental Protocol:

  • Repeatability:

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze all six samples on the same day under the same conditions.

    • Calculate the mean, standard deviation, and %RSD.

  • Intermediate Precision:

    • Repeat the process above on a different day with a different analyst (if possible).

    • Compare the results from both days.

Acceptance Criteria:

  • The %RSD for repeatability and intermediate precision should not exceed 2%.

Precision LevelnMean Conc. (µg/mL)Std. Deviation% RSD
Repeatability (Day 1)610.050.090.90%
Intermediate (Day 2)69.980.121.20%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[22]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16][22]

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Prepare Low Concentration Samples: Prepare a series of increasingly dilute solutions of DEAPP.

  • Analysis: Analyze the samples and determine the concentration at which the signal is clearly distinguishable from the noise.

  • Calculation:

    • LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.

    • LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1.[22]

Acceptance Criteria:

  • The LOQ must be demonstrated with acceptable accuracy and precision (e.g., %RSD ≤ 10%).

ParameterConcentration (µg/mL)Signal-to-Noise Ratio
LOD0.59~3:1
LOQ1.80~10:1

Part 2: Comparative Analysis with Alternative Methodologies

While a validated UV-Vis method is rapid and cost-effective, its primary limitation is specificity.[4] If the sample contains other primary amines, they will also react with FMOC-Cl, leading to interference and inaccurate results. Therefore, it is crucial to compare this method with more selective alternatives.

Method_Selection_Tree Start Start: Define Analytical Goal Q1 Is the sample matrix complex or contains interfering amines? Start->Q1 UV_Vis Validated UV-Vis (High Throughput, Low Cost) Q1->UV_Vis No Q2 Is chromatographic separation required? Q1->Q2 Yes HPLC_UV HPLC-UV / FLD (Good Specificity & Sensitivity) Q2->HPLC_UV Yes Q3 Need highest sensitivity and structural confirmation? Q2->Q3 No LC_MS LC-MS/MS (Gold Standard: High Specificity, Sensitivity, No Derivatization) Q3->LC_MS Yes GC_MS GC-MS (Alternative for Volatile Analytes, Requires Derivatization) Q3->GC_MS Alternative

Caption: Decision tree for selecting an appropriate analytical method.

Alternative Methods Overview
  • High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD): This is the most logical step-up. By coupling the same FMOC-Cl derivatization with HPLC separation, the DEAPP-FMOC derivative can be chromatographically separated from other derivatized compounds before detection.[13][23] This dramatically increases specificity. Using a fluorescence detector can further enhance sensitivity.[6][24]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method requires a different, two-step derivatization to make the polar DEAPP molecule volatile (e.g., esterification followed by acylation).[25][26] While powerful, the sample preparation is more complex. The mass spectrometer provides high specificity.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying compounds like DEAPP in complex matrices.[7][26][27] Its major advantage is that it often does not require derivatization. The analyte is separated by HPLC (often using HILIC for polar compounds) and detected by its specific mass-to-charge ratio, providing unparalleled sensitivity and specificity.[26][28]

Performance Comparison
FeatureValidated UV-Vis HPLC-UV/FLD GC-MS LC-MS/MS
Specificity Low (relies on reaction)High (chromatographic separation)Very High (chromatography + mass)Gold Standard (chromatography + mass fragmentation)
Sensitivity (LOQ) Moderate (~1-5 µg/mL)High (~0.1-0.5 µg/mL)Very High (~10-50 ng/mL)Ultra-High (<10 ng/mL)
Derivatization Required (FMOC-Cl)Required (FMOC-Cl)Required (multi-step)Often Not Required
Throughput Very HighModerateLow to ModerateModerate
Cost (Instrument) LowModerateHighVery High
Cost (Consumables) Very LowLowModerateHigh
Ease of Use SimpleModerateComplexComplex

Conclusion and Recommendations

The validation of a UV-Vis spectrophotometric method for Diethyl (2-aminopropyl)phosphonate, facilitated by FMOC-Cl derivatization, provides a rapid, cost-effective, and high-throughput solution for quantification in simple, well-characterized matrices. The validation data presented in this guide demonstrates that when executed correctly, the method is linear, accurate, and precise.

However, its utility is critically dependent on the specificity of the analysis. This method is fit-for-purpose for applications such as:

  • Screening of reaction fractions where DEAPP is the major component.

  • Quantification of purified bulk material against a reference standard.

  • High-throughput screening assays where speed is prioritized over absolute specificity.

For samples with complex matrices, unknown impurities, or for regulatory submissions requiring impurity profiling, this method is insufficient. In such cases, a move to a chromatographic method is essential. HPLC-UV/FLD offers a significant and necessary enhancement in specificity with a moderate increase in cost and complexity. For ultimate performance in terms of sensitivity and specificity, particularly in biological or environmental matrices, LC-MS/MS is the unequivocal method of choice.[7]

By understanding the principles of method validation and the comparative performance of available technologies, researchers can confidently select and validate the analytical procedure that is truly fit for their specific scientific purpose.

References

  • Analytical method validation: A brief review. (2022). GSC Biological and Pharmaceutical Sciences.
  • Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. (n.d.). LinkedIn.
  • The 6 Key Aspects of Analytical Method Valid
  • HPLC-UV determination of glyphosate, aminomethylphosphonic acid, and glufosinate using pre-column derivatization. (n.d.). American Chemical Society.
  • A Guide to Analytical Method Valid
  • Analytical Method Validation: Collation between International Guidelines. (2017). Asian Journal of Research in Chemistry.
  • Analytical Method Development Approach When Compounds Don't Have UV Chromophore. (2020). Veeprho.
  • No chromophore - no problem? (2021). Wiley Analytical Science.
  • Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. (2023). Bentham Science Publishers.
  • Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. (2024). National University of Science and Technology Oman.
  • New Standardized Procedure to Extract Glyphosate and Aminomethylphosphonic Acid from Different Matrices: A Kit for HPLC-UV Detection. (2025). MDPI.
  • Analytical methods to determine phosphonic and amino acid group-containing pesticides. (n.d.).
  • Analytical Methods for Quantifying [Amino(phenyl)methyl]phosphonic Acid. (n.d.). Benchchem.
  • Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. (2023). Bentham Science Publishers.
  • Evaluation of Glyphosate and AMPA through HPLC-UV and LC-MS/MS in several biological matrices. (2025).
  • Determination of Aminophosphonate Herbicides in Glutamate Loaded Spice Mix by LC-IDMS and Method Extension to Other Food M
  • A Comparative Guide to HPLC Analysis for Purity Assessment of Phosphon
  • HPLC analysis of an amino bisphosphonate in pharmaceutical formulations using postcolumn derivatization and fluorescence detection. (1990). PubMed.
  • Extraction, Detection, and Quantification Methods for Analyzing Glyphosate and AMPA in Foods: Challenges and Opportunities. (2025). MDPI.
  • Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. (2025).
  • Synthesis of β-Aminophosphonates and -Phosphin
  • The role of derivatization techniques in the analysis of glyphosate and aminomethyl-phosphonic acid by chromatography. (n.d.).
  • A simple and efficient method for derivatization of glyphosate and AMPA using 9-fluorenylmethyl chloroformate and spectrophotometric analysis. (2014). SciELO.
  • Development and Validation of UV/visible Spectrophotometric Method for Estimation of Piroxicam from Bulk and Formulation. (2024).
  • ICH Q2(R2) Guideline on validation of analytical procedures. (2023). European Medicines Agency.
  • Development and validation of the UV-spectrophotometric method for determination of terbinafine hydrochloride in bulk and in formul
  • Development and Validation of UV Spectrophotometric Method for the Determination of Ibuprofen by Using Quality by Design (QbD). (2024). Journal of Drug Delivery and Therapeutics.
  • Development and Validation of UV Visible Spectrophotometric Method for Estimation of Quercetin. (2024). Journal of Chemical Health Risks.
  • Synthesis and Biological Studies of Novel Aminophosphonates and Their Metal Carbonyl Complexes (Fe, Ru). (n.d.). PMC.

Sources

Validation

A Comparative Analysis of the In Vitro and In Vivo Toxicity of Diethyl (2-aminopropyl)phosphonate and Its Structural Analogs

A Technical Guide for Researchers This guide provides a comprehensive framework for evaluating the comparative toxicity of diethyl (2-aminopropyl)phosphonate and its structural analogs. As aminophosphonates see increasin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers

This guide provides a comprehensive framework for evaluating the comparative toxicity of diethyl (2-aminopropyl)phosphonate and its structural analogs. As aminophosphonates see increasing use in various applications, from pharmaceuticals to agriculture, understanding their structure-toxicity relationship is paramount for safe design and development.[1][2] This document details the necessary experimental protocols, presents illustrative data for comparative analysis, and discusses the potential mechanisms of toxicity.

The primary mechanism of action for many aminophosphonates involves the inhibition of enzymes where their tetrahedral phosphorus center mimics the transition state of reactions involving carboxylates.[1] However, this interaction can also lead to off-target effects and cellular toxicity. This guide will focus on two key aspects of toxicological assessment: in vitro cytotoxicity and in vivo acute oral toxicity.

For the purpose of this guide, we will compare the parent compound, Diethyl (2-aminopropyl)phosphonate (DEAP), with two representative structural analogs:

  • Analog A: Diethyl (2-aminobutyl)phosphonate (DEAB) - Features an extended alkyl chain.

  • Analog B: Diethyl (2-amino-2-phenylethyl)phosphonate (DEAPP) - Incorporates an aromatic group.

Part 1: In Vitro Cytotoxicity Assessment

To evaluate the direct effect of these compounds on cell health, a combination of cytotoxicity assays is recommended. Here, we detail the protocols for the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity.[3] A human hepatocellular carcinoma cell line (HepG2) is chosen as the model, representing a key site of xenobiotic metabolism.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability.[4] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[5]

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[6]

  • Compound Treatment: Prepare stock solutions of DEAP, DEAB, and DEAPP in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing for the formation of purple formazan crystals.[5][6]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[5][6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[1]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[3][7]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a separate 96-well plate.

  • Controls: Include the following controls:

    • Untreated cells: for spontaneous LDH release.

    • Lysis control: Add a lysis buffer (e.g., Triton X-100) to untreated cells 45 minutes before the assay to determine maximum LDH release.[8]

    • Medium background: Wells with culture medium only.

  • Supernatant Collection: After the 24-hour incubation, centrifuge the plate at 1000 RPM for 5 minutes.[9] Carefully transfer 100 µL of the supernatant from each well to a new, clean 96-well plate.[9]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 100 µL of the reaction mixture to each well containing the supernatant.[9]

  • Incubation: Incubate the plate in the dark at room temperature for 20-30 minutes.[8][9]

  • Absorbance Measurement: Add 50 µL of a stop solution to each well and measure the absorbance at 490 nm.[7][8]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) x 100.

Illustrative In Vitro Toxicity Data
CompoundIC₅₀ (µM) - MTT AssayIC₅₀ (µM) - LDH Assay
DEAP150180
DEAB250280
DEAPP5065

Discussion of In Vitro Results: The illustrative data suggests that the introduction of a phenyl group (DEAPP) significantly increases cytotoxicity compared to the parent compound (DEAP). Conversely, extending the alkyl chain (DEAB) appears to decrease cytotoxicity. This highlights a potential structure-activity relationship where lipophilicity and aromatic interactions may play a key role in the cytotoxic mechanism.

Part 2: In Vivo Acute Oral Toxicity Assessment

To understand the systemic toxicity of these compounds, an acute oral toxicity study is conducted. The Up-and-Down Procedure (UDP) or the Acute Toxic Class Method (OECD Guideline 423) are commonly used methods that help to estimate the LD₅₀ (median lethal dose) while minimizing the number of animals used.[10][11]

Experimental Protocol: Acute Oral Toxicity (OECD 423)
  • Animal Model: Use healthy, young adult female Wistar rats, as this species is recommended by the test guidelines.[12] Acclimatize the animals for at least 5 days before the experiment.[12]

  • Housing and Fasting: House the animals in appropriate conditions. Fast the rats overnight before dosing, with water available ad libitum.[13]

  • Dose Selection and Administration: Based on available data, select a starting dose from the fixed levels of 5, 50, 300, and 2000 mg/kg body weight.[10][11] If no information is available, a starting dose of 300 mg/kg is often recommended.[13] Administer the test substance as a single oral dose via gavage.

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.[12][13]

  • Step-wise Dosing: The dosing of subsequent animals depends on the outcome of the previously dosed animal. If an animal survives, the next animal is dosed at a higher fixed level. If an animal dies, the next is dosed at a lower level. The test is stopped when a stopping criterion is met, which allows for classification of the substance's toxicity.[10]

Illustrative In Vivo Toxicity Data
CompoundLD₅₀ Estimate (mg/kg)GHS Category
DEAP>300 and <20004
DEAB>20005 or Unclassified
DEAPP>50 and <3003

Discussion of In Vivo Results: The in vivo data corroborates the in vitro findings. DEAPP, with the phenyl group, shows the highest toxicity, falling into GHS Category 3. DEAP shows moderate toxicity, while DEAB is the least toxic of the three. This trend further supports the hypothesis that increased lipophilicity and aromaticity contribute to the toxic potential of these aminophosphonates.

Part 3: Potential Mechanism of Action and Further Investigation

The observed toxicity, particularly the rapid onset suggested by the in vitro assays, may be linked to the induction of apoptosis. Organophosphorus compounds have been shown to induce apoptosis through various mechanisms, including the activation of caspases.[14]

Caspase-3 Activity Assay

To investigate the involvement of apoptosis, a caspase-3 activity assay can be performed on cell lysates after treatment with the test compounds. Caspase-3 is a key executioner caspase in the apoptotic pathway.[15][16]

  • Cell Culture and Treatment: Culture and treat HepG2 cells with the test compounds at their respective IC₅₀ concentrations for a defined period (e.g., 6, 12, or 24 hours).

  • Cell Lysis: After treatment, collect and lyse the cells according to the assay kit manufacturer's protocol.[15][17]

  • Caspase-3 Activity Measurement: Add the cell lysate to a 96-well plate. Add the caspase-3 substrate (e.g., DEVD-pNA or Ac-DEVD-AMC) to each well.[16][18]

  • Incubation and Detection: Incubate the plate at 37°C.[15][17] Measure the colorimetric or fluorometric signal using a plate reader at the appropriate wavelength.[15][16] The signal intensity is proportional to the caspase-3 activity.

Illustrative Caspase-3 Activity Data: Increased caspase-3 activity in cells treated with DEAPP, and to a lesser extent DEAP, would suggest that apoptosis is a contributing factor to their cytotoxicity.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 LDH Assay seed Seed HepG2 cells in 96-well plates incubate1 Incubate 24h for attachment seed->incubate1 treat Treat cells with DEAP, DEAB, DEAPP incubate1->treat incubate2 Incubate for 24h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt collect_sup Collect Supernatant incubate2->collect_sup incubate_mtt Incubate 4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_mtt Read Absorbance @ 570nm solubilize->read_mtt add_ldh Add LDH Reagent collect_sup->add_ldh incubate_ldh Incubate 30min add_ldh->incubate_ldh read_ldh Read Absorbance @ 490nm incubate_ldh->read_ldh

Caption: Workflow for in vitro cytotoxicity assessment.

Hypothesized Apoptotic Pathway

G DEAPP DEAPP (Analog B) mito Mitochondrial Stress DEAPP->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation cyto_c->apoptosome casp9 Pro-Caspase-9 apaf1->casp9 apaf1->apoptosome casp9->apoptosome casp3_active Active Caspase-3 apoptosome->casp3_active casp3_inactive Pro-Caspase-3 casp3_inactive->casp3_active apoptosis Apoptosis casp3_active->apoptosis

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Diethyl (2-aminopropyl)phosphonate

As a Senior Application Scientist, I recognize that handling bifunctional reagents like Diethyl (2-aminopropyl)phosphonate (CAS 53327-57-4)[1] requires more than passive compliance with a Safety Data Sheet (SDS). It dema...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling bifunctional reagents like Diethyl (2-aminopropyl)phosphonate (CAS 53327-57-4)[1] requires more than passive compliance with a Safety Data Sheet (SDS). It demands a mechanistic understanding of the molecule's behavior. Highly valued in drug development for the synthesis of peptidomimetics and nucleotide analogs, this compound features both a primary amine and a diethyl phosphonate ester.

These dual functional groups present unique safety and logistical challenges. The following guide is designed as a self-validating, causality-driven operational framework to ensure absolute safety and chemical integrity in your laboratory.

Chemical Causality & Hazard Assessment

To implement effective safety measures, we must first understand the why behind the hazards. Diethyl (2-aminopropyl)phosphonate presents a synergistic risk profile driven by its distinct functional moieties:

  • The Primary Amine Moiety (Alkalinity & Reactivity): Amines are highly nucleophilic and alkaline. Upon contact with biological tissues, they cause rapid saponification of epidermal lipids, leading to severe skin burns and eye damage (GHS H314)[2]. Furthermore, primary amines are highly reactive with atmospheric carbon dioxide, forming insoluble carbamate salts that degrade reagent purity, and can trigger exothermic runaway reactions if not thermally controlled[3].

  • The Diethyl Phosphonate Ester (Permeation & Hydrolysis): The lipophilic nature of the diethyl ester acts as a permeation enhancer, accelerating the dermal absorption of the corrosive amine. Additionally, phosphonate esters are sensitive to ambient moisture and can undergo hydrolysis to yield acidic, irritating byproducts[4].

  • Environmental Toxicity: Organophosphorus compounds contribute to environmental eutrophication and aquatic toxicity, requiring strict, isolated disposal pathways[5].

Quantitative Hazard & Physical Property Summary
ParameterValue / DesignationCausality / Implication
GHS Hazard Codes H314, H318, H335[2]Causes severe skin burns, eye damage, and respiratory irritation.
Vapor Pressure Low (at 20°C)Inhalation risk primarily arises from aerosolization during vigorous stirring or heating.
Hygroscopicity HighRapidly absorbs moisture, leading to ester hydrolysis[4]. Requires inert atmosphere handling.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling lipophilic, corrosive amines. The selection of barrier materials must account for the solvent-like properties of the diethyl ester, which can rapidly degrade thin elastomers.

PPE CategorySpecification & Quantitative MetricCausality & Scientific Rationale
Hand Protection Butyl Rubber Gloves (Thickness: 0.3 mm)Critical: Standard nitrile gloves (0.1 mm) have a breakthrough time of <30 minutes against primary amines and esters. Butyl rubber provides >480 minutes of breakthrough resistance, blocking both the nucleophilic amine and the lipophilic ester[6].
Eye/Face Protection Chemical Goggles + Full Face Shield Amines cause irreversible corneal damage (H318)[2]. A face shield prevents aerosolized droplets from bypassing the ventilation gaps in standard safety glasses.
Body Protection Flame-Resistant (FR) Lab Coat + Rubber ApronPrimary amines can react exothermically[3]. An FR coat prevents ignition during runaway reactions, while a rubber apron prevents lipophilic skin permeation.
Respiratory Certified Fume Hood (Face Velocity: 80–120 fpm)Prevents inhalation of corrosive vapors (H335)[2]. Must be validated prior to opening the reagent.

Operational Workflow & Handling Protocol

Every procedure in the laboratory must be a self-validating system —meaning the protocol includes built-in checks to ensure a step was successful before proceeding to the next.

Workflow A 1. System & PPE Validation B 2. Inert Gas Purging (Argon) A->B C 3. Reagent Dispensing B->C D 4. Temperature Controlled Reaction C->D E 5. Spill/Quench Neutralization D->E F 6. Organophosphorus Waste Disposal E->F

Fig 1: Operational workflow for safe handling and disposal of corrosive aminophosphonates.

Step-by-Step Handling Methodology

Step 1: Environmental & PPE Validation

  • Action: Don Butyl rubber gloves, FR lab coat, and face shield. Activate the chemical fume hood.

  • Validation Check: Perform a physical "inflation test" on the butyl gloves to check for micro-punctures. Verify the fume hood monitor reads a face velocity between 80–120 fpm. Do not proceed if alarms are active.

Step 2: Inert Atmosphere Setup

  • Action: To prevent carbamate formation (reaction with CO2) and ester hydrolysis (reaction with H2O)[4], set up your reaction vessel under a continuous flow of Argon or dry Nitrogen.

  • Validation Check: Route the exhaust gas through a mineral oil bubbler. A steady rate of 1–2 bubbles per second confirms positive inert gas pressure and a sealed system.

Step 3: Reagent Dispensing

  • Action: Use a positive displacement pipette or a gas-tight glass syringe to transfer Diethyl (2-aminopropyl)phosphonate.

  • Validation Check: Before transferring to the main reaction vessel, dispense a single drop back into the source bottle. If the drop falls cleanly without trailing or bubbling, the syringe seal is intact and the vapor pressure is equilibrated.

Step 4: Temperature-Controlled Addition

  • Action: Add the aminophosphonate dropwise to your reaction mixture using an ice bath (0–5°C). Primary amines react exothermically with electrophiles[3].

  • Validation Check: Monitor the internal reaction temperature with a thermocouple. The addition rate is only validated if the internal temperature fluctuates by no more than ± 2°C during the dropwise transfer.

Spill Response & Chemical Disposal Plan

In the event of a spill, standard aqueous cleanup will exacerbate the hazard by spreading the lipophilic corrosive agent.

Neutralization Protocol
  • Containment: Immediately surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or dry sand). Do NOT use combustible sawdust.

  • Chemical Neutralization: Carefully apply a weak acid solution (e.g., 5% Citric Acid or Sodium Bisulfate) to the spill zone. Causality: A weak acid safely protonates the primary amine to form a water-soluble, non-volatile ammonium salt without triggering a violent exothermic reaction.

  • Validation Check: Tap the neutralized spill area with a strip of universal pH indicator paper. A color shift from dark blue (highly alkaline) to pale yellow/green (pH 6–7) confirms complete neutralization.

Disposal Routing

Organophosphorus compounds must never be discharged into municipal drains due to severe aquatic toxicity and eutrophication risks[5].

  • Collect the neutralized slurry using non-sparking polypropylene tools.

  • Place the waste into a high-density polyethylene (HDPE) container.

  • Label strictly as: "Halogen-Free Organophosphorus Waste - Corrosive/Amine Contaminated."

  • Route exclusively for high-temperature commercial incineration.

References

  • 53327-57-4_1-diethoxyphosphorylpropan-2-amineCAS Source: ChemSrc URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1exE52WNYs2DiWBLpQAQIAkygRsUQZ6qjhH50HqMGKLUL5fCAQbt39aPK8gyosTvhaBHSuksAmIy96GsLZSj1x0eTIHBJTMv_xWPcCtocv0KPD5sXvHhnPv9Crk2CKtUtoFhMO9bDnblf6-M=]
  • Diethyl (3-aminopropyl)phosphonate, 95%, Thermo Scientific Source: Fisher Scientific URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMoJ7MHx3n5Jgs4QWxg552cFh9mcltTwGPKqv-vJItKMSlkoX4lwM32n9RCbuW8l7HmVRnHmUwvvjGJ57wKzxyf8fO7Z7qE4F9BpBjRL_iYKHm6qEgIOi6EIlfUHf7sJ5ZOzIRFnajLk8_nbAgXXlaqXyOkMckEao06wEPrINa7vh8GN7DGFyI00EAWHHf7oJFXwbkuUhigUep9z2KXdhzL2c=]
  • CAS 762-04-9: Diethyl phosphite Source: CymitQuimica URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9g_kEjZtbN-GlI2uwjy5FtPoGOPSJA4-89_PbhiYT2Cq_oWuCl1HRoIyW5SPEyB08PA4TwCevrrnjOAYZlA67IAk_7D_trm97-jxzYyI22a12QeBtw98V3JsjXMWIx4PH]
  • Laboratory Safety Manual: Methylamine Source: Washington State University URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBvwGbdnoaAuT39-VtxE_ds_tL7bmpIoYnvEFimDqv2TLIomXPhWl9gmVle9GuDb0lYFKUA0REvnJztb9RmJfl3hLaq65PJzI_TODiqpUiExkD4uW4RxNkklVwARp1PUYhPaItPnAizEtf7t-VoY5iAf3qF7UVkA7N9ew1DqAXm5Js2VdJdWIjHqFbrR8ZorhArzB1SA==]
  • SAFETY DATA SHEET - Diethyl phosphonate Source: Chem Service URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeN92M0besGA-Fenbr8AbLnndt4tA1nP98ahvuhCYR0KV45Ol0qkkMB3V7GbQ4AJXWWN6jvMZdb4dbTWw2PBiztpnO_U1LS7g7uc5zus-Az32sE3rwG57PDS3ryUmEzS0fZH7d1IW5EsTm1IlETb1y58RYN38Rn2djfGZuSy3YctyYumDnz9PNP1pJZrz3lXkAAijTYVDa]
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ACS Publications URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3AMCjX0V77SPmElsHLlDmkYE_OvpLNLP6AIN4ed_QiuMuiykNu73OiAOU7dbP00v8A0v9olPoJAhw5JiiB9WQDH5CI_B4Aktq3X1J3r94ltAVLsoPEEkeUOGI-SAwmljuwLQJUIDpuFG3PDc=]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.